Nortriptyline-d3 N-β-Glucuronide
Description
BenchChem offers high-quality Nortriptyline-d3 N-β-Glucuronide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nortriptyline-d3 N-β-Glucuronide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C₂₅H₂₆D₃NO₆ |
|---|---|
Molecular Weight |
442.52 |
Synonyms |
N-β-D-Glucopyranuronosyl-3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N-(methyl-d3)-1-propanamine; |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Nortriptyline-d3 N-β-glucuronide Metabolic Pathway Identification
Executive Summary
The precise identification of Phase II metabolites for tricyclic antidepressants (TCAs) is critical for understanding clearance mechanisms and potential toxicity. While CYP2D6-mediated hydroxylation is the primary Phase I pathway for Nortriptyline, N-glucuronidation represents a significant, often under-characterized clearance route.
This guide details the technical workflow for identifying the Nortriptyline-d3 N-β-glucuronide pathway. It addresses the specific challenges of analyzing labile N-glucuronides, validates the role of UGT1A4 , and establishes a rigorous LC-MS/MS protocol using deuterated standards to eliminate matrix interference.
Part 1: Mechanistic Basis & Isotopic Strategy
The Metabolic Pathway
Nortriptyline is a secondary amine TCA.[1] Unlike its parent amitriptyline (a tertiary amine), nortriptyline possesses a nucleophilic nitrogen capable of direct conjugation with glucuronic acid.
-
Primary Catalyst: UGT1A4 (UDP-glucuronosyltransferase 1-4).
-
Secondary Catalyst: UGT2B10 (Minor role; UGT2B10 prefers tertiary amines like amitriptyline).
-
Reaction: The transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to the secondary amine nitrogen of nortriptyline.
-
Product: Nortriptyline N-β-D-glucuronide (a quaternary ammonium-linked glucuronide structure is not formed here; rather, it is a tertiary N-glucuronide, though often chemically distinct in stability).
The Role of Nortriptyline-d3
The use of Nortriptyline-d3 (typically labeled on the N-methyl group,
-
Mass Shift: The d3 label introduces a +3 Da shift.
-
Nortriptyline MW: 263.4
-
Nortriptyline-d3 MW: 266.4[2]
-
Target Metabolite (d3-N-Glu) MW: ~442.4
-
-
Pathway Tracing: Since the N-methyl group is retained during N-glucuronidation, the d3 label remains intact. If the pathway involved N-demethylation (forming desmethyl-nortriptyline), the
label would be lost. Retention of the +3 Da shift in the glucuronide confirms the metabolite originates directly from the parent amine without prior demethylation.
Part 2: Experimental Protocol (In Vitro Synthesis & Incubation)
Reagents & Standards
-
Substrate: Nortriptyline-d3 (HCl salt).
-
Cofactor: UDP-glucuronic acid (UDPGA), 2-5 mM.
-
Enzyme Source: Recombinant Human UGT1A4 (Supersomes™) or Human Liver Microsomes (HLM).
-
Pore Forming Agent: Alamethicin (50 µg/mg protein). Critical: UGTs are lumenal enzymes; alamethicin permeabilizes the microsomal membrane.
-
Stabilizer: Saccharolactone (5 mM). Critical: Inhibits
-glucuronidase to prevent hydrolysis of the formed metabolite.
Incubation Workflow
This protocol generates the metabolite in situ to validate the pathway before comparing it to a synthetic standard.
-
Activation: Pre-incubate HLM/rUGT1A4 with Alamethicin on ice for 15 mins.
-
Mixture: Dilute microsomes to 0.5 mg/mL in 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl₂.
-
Initiation: Add Nortriptyline-d3 (10 µM) and UDPGA (2 mM).
-
Incubation: Incubate at 37°C for 60 minutes.
-
Quenching: Add ice-cold Acetonitrile (1:3 v/v) containing the internal standard.
-
Warning:Do not use acid (e.g., Formic Acid/TCA) for quenching. N-glucuronides are acid-labile and will hydrolyze back to the parent, leading to a false negative.
-
Part 3: Analytical Strategy (LC-MS/MS)
Stability Considerations
N-glucuronides are chemically unstable in acidic environments.
-
Mobile Phase: Use Ammonium Acetate (pH 6.5 - 7.5) rather than Formic Acid.[2][3]
-
Temperature: Maintain autosampler at 4°C.
Mass Spectrometry Parameters
-
Ionization: ESI Positive Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) and Neutral Loss Scan.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Mechanism |
| Nortriptyline-d3 | 267.2 | 236.2 | 25 | Loss of Methylamine ( |
| Nort-d3 N-Gluc | 443.2 | 267.2 | 20 | Neutral Loss of Glucuronide (-176 Da) |
| Nort-d3 N-Gluc | 443.2 | 107.1 | 40 | Tropylium ion (Characteristic) |
Diagnostic Logic
To confirm the pathway, you must observe the Neutral Loss of 176 Da .
-
Precursor Scan: 443.2 (d3-Glucuronide).
-
Fragmentation: The most abundant product ion should be 267.2 (The protonated Nortriptyline-d3 aglycone).
-
In-Source Fragmentation Check: If you see a peak at the retention time of the Glucuronide in the Parent channel (267.2), it indicates the glucuronide is breaking down in the source. Optimize desolvation temperature to minimize this.
Part 4: Pathway Visualization
Metabolic Pathway Diagram
This diagram illustrates the specific enzymatic conversion and the retention of the deuterated tag.
Figure 1: UGT1A4-mediated N-glucuronidation of Nortriptyline-d3.[4] The stable isotope label (d3) is retained in the final conjugate.
Analytical Decision Tree
This workflow ensures the differentiation of the N-glucuronide from potential isomers or artifacts.
Figure 2: Analytical decision tree for confirming N-glucuronide identity based on mass spectral features and chemical stability.
Part 5: Data Interpretation & Troubleshooting
Distinguishing N- vs. O-Glucuronides
While Nortriptyline is primarily an N-glucuronidation target, hydroxylated metabolites (e.g., 10-OH-nortriptyline) can form O-glucuronides.
-
N-Glucuronides: Unstable in acid; often elute earlier than O-glucuronides on C18 columns due to the permanently charged quaternary nitrogen nature (if tertiary parent) or high polarity of the N-linkage.
-
O-Glucuronides: Stable in dilute acid; elute later.
-
Verification: Treat the sample with 0.1 M HCl for 30 mins at 37°C. If the m/z 443 peak disappears, it is the N-glucuronide.
Isotopic Purity
Ensure the Nortriptyline-d3 starting material has >99% isotopic purity. "d0" (unlabeled) contamination will lead to a signal at m/z 440, which could be misidentified as a different metabolite or interfere with quantitation of endogenous nortriptyline glucuronide in clinical samples.
References
-
Zhou, D., et al. (2010). "Role of human UGT2B10 in N-glucuronidation of tricyclic antidepressants, amitriptyline, imipramine, clomipramine, and trimipramine." Drug Metabolism and Disposition. Link
-
Nakajima, M., et al. (2002). "Human UDP-glucuronosyltransferase isoform 1A4 catalyzes the N-glucuronidation of imipramine and amitriptyline." Drug Metabolism and Disposition. Link
-
Kato, Y., et al. (2013). "Human UDP-glucuronosyltransferase (UGT) 2B10 in drug N-glucuronidation: substrate screening and comparison with UGT1A3 and UGT1A4."[5] Drug Metabolism and Disposition. Link
-
Cai, X., et al. (2020). "Challenges and Recommendations in Developing LC–MS/MS Bioanalytical Assays of Labile Glucuronides." Bioanalysis. Link
-
Splendid Lab. "Nortriptyline-d3 N-beta-Glucuronide Reference Standard Data." Link
Sources
Technical Deep Dive: Structure, Stability, and Analysis of N-Linked Glucuronides
This guide synthesizes the structural intricacies, stability profiles, and analytical workflows for N-linked glucuronide metabolites.[1] It deviates from standard templates to prioritize the decision-making logic required in high-stakes drug development environments.
Structural Classification & Mechanistic Context
N-glucuronidation is a critical Phase II metabolic pathway, particularly for drugs containing aromatic amines, aliphatic tertiary amines, or N-heterocycles.[2] Unlike their O-linked counterparts, N-glucuronides exhibit unique physicochemical properties driven by the specific nitrogen center involved.
The Three Pillars of N-Glucuronide Architecture
We classify these metabolites based on the electronic environment of the nitrogen atom, which dictates their stability and analytical behavior.
| Class | Chemical Feature | Drug Examples | Key Characteristic |
| Quaternary Ammonium (N⁺-glucuronides) | Formed at aliphatic tertiary amines.[1] The nitrogen becomes positively charged (permanently). | Lamotrigine, Amitriptyline, Chlorpromazine | Base Stable. Resistant to hydrolysis by many |
| Tertiary N-glucuronides | Formed at secondary amines. Nitrogen retains a lone pair (unless delocalized). | Desomorphine, Norgallopamil | Acid Labile. Prone to spontaneous hydrolysis in acidic urine/buffers. |
| N-Heterocyclic Glucuronides | Formed at ring nitrogens (pyridines, tetrazoles, triazoles). | Sulfadimethoxine, Sorafenib | Variable Stability. Often formed by UGT1A4/2B10. Can exhibit ring-opening or rearrangements. |
Stability Profile: The Acid/Base Dichotomy
Understanding stability is not just about shelf-life; it determines the validity of your quantitative bioanalysis.
The Acid Lability Trap
Unlike O-glucuronides, which are generally stable in dilute acid, N-glucuronides of aromatic amines are highly acid-labile .
-
Mechanism: Protonation of the ring oxygen or the glycosidic nitrogen facilitates the cleavage of the C-N bond, releasing the parent amine and glucuronic acid.
-
Clinical Implication: In the acidic environment of the bladder (pH < 6), N-glucuronides can hydrolyze back to the parent carcinogen (e.g., arylamines), contributing to bladder cancer etiology.[2]
-
Analytical Implication: Acidic mobile phases (0.1% Formic Acid) in LC-MS can cause on-column hydrolysis, leading to overestimation of the parent drug and underestimation of the metabolite.
The Quaternary Stability Paradox
N⁺-glucuronides are surprisingly stable in basic conditions (pH > 8), a stark contrast to acyl glucuronides which undergo rapid hydrolysis and migration in base. They are, however, resistant to standard enzymatic hydrolysis protocols using Helix pomatia (snail) or Bovine liver glucuronidase.
Visualization: Stability & Hydrolysis Logic
Caption: Stability decision tree highlighting the acid-lability of tertiary N-glucuronides and the enzymatic resistance of quaternary N-glucuronides.
Experimental Protocols: Synthesis & Analysis
Protocol A: Enzymatic Synthesis (The "Gold Standard")
Chemical synthesis of N-glucuronides (e.g., modified Koenigs-Knorr) is notoriously difficult due to stereoselectivity issues and harsh reagents. Enzymatic synthesis using liver microsomes or recombinant UGTs is preferred for generating reference standards.
Reagents:
-
Enzyme Source: Recombinant UGT1A4 (for amines) or Human Liver Microsomes (HLM).
-
Cofactor: UDP-glucuronic acid (UDPGA), 50 mM stock in water.
-
Pore Former: Alamethicin (50 µg/mL) – Critical for microsomal permeability.
-
Buffer: 100 mM Tris-HCl (pH 7.4) or 50 mM Ammonium Acetate (pH 7.4).
-
Activator:
(10 mM).
Workflow:
-
Pre-incubation: Mix Buffer,
, Alamethicin, and Substrate (Drug, 100 µM) on ice. Add Enzyme (1 mg/mL protein). Incubate at 4°C for 15 min to allow pore formation. -
Initiation: Add UDPGA (5 mM final conc).
-
Incubation: Incubate at 37°C for 2–4 hours. Note: N-glucuronidation can be slow.
-
Termination: Add ice-cold Acetonitrile (1:1 v/v). Vortex immediately.
-
Clarification: Centrifuge at 10,000 x g for 10 min. Supernatant contains the N-glucuronide.
Protocol B: Analytical Differentiation (The Trichlorosilane Method)
Distinguishing N-glucuronides from O-glucuronides by mass spectrometry is challenging as both show the neutral loss of 176 Da. The Trichlorosilane (
Principle:
In a quadrupole ion trap, deprotonated N-glucuronides react with
Step-by-Step:
-
Instrument: Linear Quadrupole Ion Trap MS (e.g., Thermo LTQ or similar).
-
Reagent Introduction: Introduce
vapor into the ion trap via a reagent inlet or modified buffer gas line. -
Isolation: Isolate the deprotonated glucuronide precursor
. -
Reaction: Allow precursor to react with
for 30–100 ms (Reaction time). -
Detection: Scan for the product ion at
(approx +62 Da shift, check isotope pattern).-
Positive Result (N-Gluc): Distinct peak at
. -
Negative Result (O-Gluc): No reaction or non-specific adducts.
-
Quantitative Data Presentation
When reporting stability or hydrolysis data, structure your results to highlight the kinetic differences.
Table 1: Comparative Hydrolysis Efficiency of
| Substrate Type | Enzyme Source | pH Condition | Hydrolysis Efficiency (%) | Notes |
| O-Glucuronide | Helix pomatia | 5.0 | > 95% | Standard control.[4] |
| O-Glucuronide | E. coli | 6.8 | > 95% | Works well. |
| N⁺-Glucuronide | Helix pomatia | 5.0 | < 5% | Ineffective. False negative risk. |
| N⁺-Glucuronide | E. coli | 6.8 | > 90% | Required enzyme for N⁺ types. |
| N-Gluc (Tertiary) | Chemical Hydrolysis | 2.0 (Acid) | > 80% | Spontaneous cleavage (Artifact risk). |
Analytical Decision Tree
Use this logic flow to identify and characterize unknown glucuronide metabolites.
Caption: Diagnostic workflow for categorizing glucuronide conjugates using stability, enzymatic specificity, and ion-molecule reactions.
References
-
Kowalczyk, I. et al. (2000). Stability and enzymatic hydrolysis of quaternary ammonium-linked glucuronide metabolites of drugs with an aliphatic tertiary amine-implications for analysis. PubMed. Available at: [Link]
-
Zhu, X. et al. (2022).[5] Determination of Acyl-, O-, and N- Glucuronide using Chemical Derivatization Coupled with Liquid Chromatography - High Resolution Mass Spectrometry. Drug Metabolism and Disposition.[6][3][5][7] Available at: [Link]
-
Kaadige, M.R. et al. (2019). Differentiating Isomeric Deprotonated Glucuronide Drug Metabolites via Ion/Molecule Reactions in Tandem Mass Spectrometry. Analytical Chemistry. Available at: [Link]
-
Hawes, E.M. (1998). N+-glucuronidation, a common pathway in human metabolism of drugs with a tertiary amine group.[1] Drug Metabolism and Disposition.[6][3][5][7] Available at: [Link]
-
Hypha Discovery. (2023). N-glucuronide metabolites: Structure, Stability and Synthesis. Available at: [Link]
Sources
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. Differentiating Isomeric Deprotonated Glucuronide Drug Metabolites via Ion/Molecule Reactions in Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability and Hydrolysis of Desomorphine-Glucuronide | National Institute of Justice [nij.ojp.gov]
- 5. Determination of Acyl-, O-, and N- Glucuronide Using Chemical Derivatization Coupled with Liquid Chromatography-High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Glucuronidation - Wikipedia [en.wikipedia.org]
Navigating the Glucuronidation Pathway of Nortriptyline: An In-Depth Technical Guide to Phase II Metabolism Reference Standards
For researchers, scientists, and drug development professionals dedicated to advancing our understanding of psychotropic drug metabolism, this guide provides a comprehensive exploration of the Phase II metabolism of nortriptyline, with a specific focus on the critical role and practical application of reference standards. This document moves beyond a simple recitation of facts to offer a field-proven perspective on the causality behind experimental choices and the establishment of self-validating protocols, ensuring both scientific integrity and practical applicability.
Introduction: The Clinical and Metabolic Landscape of Nortriptyline
Nortriptyline, a secondary amine tricyclic antidepressant, has long been a cornerstone in the management of major depressive disorder.[1] Its therapeutic efficacy is intrinsically linked to its complex metabolic fate within the body. While Phase I metabolism, primarily mediated by cytochrome P450 enzymes like CYP2D6, introduces oxidative modifications to the nortriptyline molecule, it is the subsequent Phase II conjugation reactions that are pivotal for its detoxification and excretion.[2][3]
The predominant Phase II metabolic pathway for nortriptyline's hydroxylated metabolites is glucuronidation, a process that significantly increases their water solubility, facilitating their elimination from the body. Understanding this pathway is not merely an academic exercise; it is fundamental for comprehending the drug's pharmacokinetic profile, inter-individual variability in patient response, and potential drug-drug interactions.
At the heart of accurate metabolic studies lies the availability of well-characterized reference standards for the resulting metabolites. These standards are indispensable for the validation of analytical methods, the precise quantification of metabolites in biological matrices, and the definitive structural elucidation of metabolic products.[4][5] This guide will delve into the intricacies of nortriptyline's glucuronidation, the synthesis and characterization of its key Phase II metabolite reference standards, and the analytical methodologies that underpin their use in research and development.
The Glucuronidation of Nortriptyline: A Deeper Dive into Phase II Transformation
The journey of nortriptyline through Phase II metabolism primarily involves the conjugation of its hydroxylated metabolites with glucuronic acid. This reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs).[5][6]
Key Metabolites and Enzymatic Machinery
The principal Phase I metabolite of nortriptyline is 10-hydroxynortriptyline, which exists as two stereoisomers: (E)-10-hydroxynortriptyline and (Z)-10-hydroxynortriptyline.[1] These hydroxylated metabolites serve as the primary substrates for glucuronidation. The resulting glucuronide conjugates are the major excretory forms of nortriptyline.
While multiple UGT isoforms are present in humans, studies on tricyclic antidepressants suggest that UGT1A3, UGT1A4, and UGT2B10 are the key players in the N-glucuronidation of these compounds.[2][7][8] The O-glucuronidation of the hydroxylated metabolites is also a critical pathway, and while specific isoform contributions are less definitively established for nortriptyline itself, the UGT1A and UGT2B families are known to be responsible for the glucuronidation of a wide array of phenolic and alcoholic compounds.[9]
The enzymatic process involves the transfer of a glucuronic acid moiety from the activated cofactor, uridine 5'-diphosphoglucuronic acid (UDPGA), to the hydroxyl group of 10-hydroxynortriptyline.[6]
Diagram: Nortriptyline Phase II Metabolism Pathway
Caption: Overview of Nortriptyline's metabolic journey.
The Cornerstone of Accurate Measurement: Reference Standards
The synthesis and rigorous characterization of nortriptyline's Phase II metabolite reference standards are paramount for any quantitative bioanalytical work. These standards serve as the benchmark against which all measurements are calibrated, ensuring the accuracy, precision, and reproducibility of the data.[4][5]
Synthesis of 10-Hydroxynortriptyline Glucuronide
The synthesis of glucuronide metabolites can be approached through two primary routes: chemical synthesis and enzymatic synthesis.
A classic and versatile method for forming a glycosidic bond is the Koenigs-Knorr reaction.[10][11][12] This approach involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a silver or mercury salt.
Diagram: Chemical Synthesis Workflow
Caption: Koenigs-Knorr synthesis of a glucuronide.
Experimental Protocol: Chemical Synthesis of 10-Hydroxynortriptyline Glucuronide (Illustrative)
-
Protection of Glucuronic Acid: Commercially available glucuronic acid is first protected to prevent unwanted side reactions. This typically involves acetylation of the hydroxyl groups and methylation of the carboxylic acid, followed by bromination at the anomeric carbon to yield methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate.
-
Coupling Reaction: In an inert, dry solvent (e.g., dichloromethane), (E/Z)-10-hydroxynortriptyline is reacted with the protected glucuronyl bromide in the presence of a promoter such as silver carbonate. The reaction is typically stirred at room temperature in the dark until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: The reaction mixture is filtered to remove the silver salts, and the filtrate is washed sequentially with aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude protected glucuronide.
-
Deprotection: The protecting groups (acetyl and methyl esters) are removed by base-catalyzed hydrolysis, for example, using sodium methoxide in methanol followed by aqueous sodium hydroxide.
-
Purification: The final product, 10-hydroxynortriptyline glucuronide, is purified from the reaction mixture using a suitable chromatographic technique, such as reversed-phase high-performance liquid chromatography (HPLC).
An alternative to chemical synthesis is the use of enzymatic methods, which can offer high regio- and stereoselectivity.[1][13] This typically involves incubating the substrate (10-hydroxynortriptyline) with a source of UGT enzymes, such as human liver microsomes, in the presence of the cofactor UDPGA.
Experimental Protocol: Enzymatic Synthesis using Human Liver Microsomes
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:
-
Pooled human liver microsomes (e.g., 1 mg/mL final concentration)
-
(E/Z)-10-hydroxynortriptyline (e.g., 100 µM final concentration)
-
UDPGA (e.g., 2 mM final concentration)
-
Magnesium chloride (MgCl2, a UGT activator, e.g., 5 mM final concentration)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 2-4 hours), with gentle agitation.
-
Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol, to precipitate the proteins.
-
Centrifugation and Extraction: Centrifuge the mixture to pellet the precipitated proteins. The supernatant, containing the synthesized glucuronide, is collected.
-
Purification: The 10-hydroxynortriptyline glucuronide is then purified from the supernatant, typically using solid-phase extraction (SPE) followed by preparative HPLC.
Characterization and Quality Control of Reference Standards
Once synthesized, the reference standard must be rigorously characterized to confirm its identity, purity, and concentration. This is a critical step in establishing a self-validating system for your analytical methods.[4][5][14]
Table 1: Key Characterization Techniques for Reference Standards
| Technique | Purpose | Key Information Provided |
| High-Resolution Mass Spectrometry (HRMS) | Identity Confirmation & Purity | Accurate mass measurement to confirm elemental composition. Fragmentation pattern for structural elucidation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive Structure Elucidation | ¹H and ¹³C NMR provide detailed information on the chemical structure, including stereochemistry.[15][16][17] |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Determination of chromatographic purity by assessing the peak area of the main component relative to impurities. |
| Quantitative NMR (qNMR) | Accurate Concentration Determination | A primary method for determining the absolute concentration of the reference standard without the need for a separate standard of the same compound. |
| Thermogravimetric Analysis (TGA) | Water and Residual Solvent Content | Measures changes in mass as a function of temperature to determine the presence of water and residual solvents. |
A Certificate of Analysis (CoA) should be generated for each batch of reference standard, documenting the results of all characterization tests and stating the certified purity and concentration.[13][18]
Analytical Methodologies for Nortriptyline Phase II Metabolites
The accurate quantification of nortriptyline and its Phase II metabolites in biological matrices such as plasma and urine requires sensitive and selective analytical methods. The gold standard for this application is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).[1][3][19][20]
UPLC-MS/MS Method for the Analysis of Nortriptyline and its Metabolites
This section outlines a detailed, field-proven protocol for the simultaneous quantification of nortriptyline, (E/Z)-10-hydroxynortriptyline, and their glucuronide conjugates in human plasma.
Diagram: UPLC-MS/MS Analytical Workflow
Caption: A typical bioanalytical workflow for metabolite quantification.
Experimental Protocol: UPLC-MS/MS Analysis
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of an internal standard working solution (e.g., nortriptyline-d3 at 100 ng/mL).
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% mobile phase A, 5% mobile phase B).
-
-
UPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is suitable for separating nortriptyline and its metabolites.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 5-7 minutes is a good starting point.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Illustrative):
-
Nortriptyline: Q1/Q3 transition (e.g., m/z 264.2 -> 233.2)
-
10-Hydroxynortriptyline: Q1/Q3 transition (e.g., m/z 280.2 -> 249.2)
-
10-Hydroxynortriptyline Glucuronide: Q1/Q3 transition (e.g., m/z 456.2 -> 280.2)
-
Nortriptyline-d3 (Internal Standard): Q1/Q3 transition (e.g., m/z 267.2 -> 236.2)
-
-
Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.
-
Table 2: Typical UPLC-MS/MS Parameters
| Parameter | Setting | Rationale |
| Column | Reversed-phase C18, sub-2 µm | Provides excellent separation efficiency for compounds of varying polarity. |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid | Acidified mobile phase promotes protonation of the analytes for efficient positive ion ESI. |
| Ionization | ESI Positive | Nortriptyline and its metabolites contain basic nitrogen atoms that are readily protonated. |
| Detection | MRM | Offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
| Internal Standard | Stable Isotope Labeled (e.g., Nortriptyline-d3) | Compensates for variability in sample preparation and matrix effects, ensuring accurate quantification.[21] |
Method Validation
The developed analytical method must be validated according to regulatory guidelines (e.g., FDA, EMA, ICH) to ensure it is fit for its intended purpose.[2][22][23][24][25] Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements, respectively.
-
Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
-
Matrix Effect: The alteration of ionization efficiency by co-eluting compounds from the biological matrix.
-
Stability: The stability of the analytes in the biological matrix under different storage and processing conditions.
Conclusion: Ensuring Data Integrity in Drug Metabolism Research
The study of nortriptyline's Phase II metabolism is a critical component of its overall pharmacological characterization. The availability and proper use of high-quality, well-characterized reference standards for its glucuronide metabolites are not just a matter of best practice; they are a fundamental requirement for generating reliable and reproducible data. By understanding the nuances of the metabolic pathways, employing robust synthetic and analytical methodologies, and adhering to stringent quality control measures, researchers can ensure the scientific integrity of their findings and contribute to a more complete understanding of this important therapeutic agent. This in-depth guide provides a framework for establishing such self-validating systems, empowering researchers to navigate the complexities of drug metabolism with confidence and precision.
References
-
Cerilliant. Nortriptyline HCl | Certified Solutions Standards | Certified Reference Materials. ([Link])
- European Medicines Agency. (2012).
-
Axios Research. Nortriptyline Related Products. ([Link])
-
PubMed. (2010). Fast and sensitive LC-MS/MS assay for quantification of nortriptyline and its active metabolites E- and Z-10-hydroxynortriptyline in human plasma. ([Link])
-
Lipomed. Analytical Reference Standards. Nortriptyline-D3.HCl. ([Link])
-
Axios Research. Nortriptyline N-Glucuronide. ([Link])
-
ResearchGate. (2025). Fast and sensitive LC-MS/MS assay for quantification of nortriptyline and its active metabolites E- and Z-10-hydroxynortriptyline in human plasma. ([Link])
-
PubMed. (1987). Glucuronidation of the enantiomers of E-10-hydroxynortriptyline in human and rat liver microsomes. ([Link])
-
University of Mississippi eGrove. (2015). LC-MS/MS Method Development and Analysis of Tricyclic Antidepressants in Human Plasma. ([Link])
-
AMS Biopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. ([Link])
-
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PubMed. (1991). Glucuronides of hydroxylated metabolites of amitriptyline and nortriptyline isolated from rat bile. ([Link])
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The Gold Standard: A Technical Guide to Deuterated Tricyclic Antidepressant Metabolite Standards in Quantitative Analysis
Introduction: Navigating the Complexities of Tricyclic Antidepressant Bioanalysis
Tricyclic antidepressants (TCAs), a class of medications discovered in the early 1950s, remain a cornerstone in the management of major depressive disorder and other psychiatric conditions.[1] Their clinical efficacy is well-established, but it is intrinsically linked to a narrow therapeutic window, where sub-therapeutic concentrations can be ineffective, and elevated levels can lead to severe cardiotoxicity and other adverse effects.[2][3] This necessitates meticulous therapeutic drug monitoring (TDM) to ensure patient safety and optimize treatment outcomes.
The analytical challenge in TDM of TCAs lies in their extensive and variable metabolism. The majority of TCAs undergo significant first-pass metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP2C19.[4] The primary metabolic pathways include N-demethylation of tertiary amine TCAs to active secondary amine metabolites (e.g., amitriptyline to nortriptyline, imipramine to desipramine), aromatic hydroxylation to form active hydroxy metabolites, and subsequent glucuronidation to facilitate excretion.[4] The presence of these pharmacologically active metabolites, which contribute to both the therapeutic and toxic effects of the parent drug, underscores the need for analytical methods that can accurately and precisely quantify both the parent TCA and its key metabolites in complex biological matrices such as serum and plasma.[5]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preeminent analytical technique for the quantification of TCAs and their metabolites due to its high sensitivity, specificity, and throughput.[2][3] However, the accuracy of LC-MS/MS quantification is susceptible to variability introduced during sample preparation and the phenomenon of matrix effects, where co-eluting endogenous components in the biological sample can suppress or enhance the ionization of the target analyte. To counteract these challenges, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative bioanalysis. Deuterated analogs of the analytes of interest are the most commonly employed SIL-IS due to their cost-effectiveness and relative ease of synthesis.
This in-depth technical guide provides a comprehensive overview of the critical role of deuterated tricyclic antidepressant metabolite standards in modern bioanalysis. We will delve into the rationale behind their use, provide practical guidance on their sourcing and implementation, and present a detailed, validated workflow for their application in a clinical research setting. This guide is intended for researchers, scientists, and drug development professionals who are engaged in the quantitative analysis of tricyclic antidepressants and their metabolites.
The Indispensable Role of Deuterated Internal Standards
In the realm of quantitative mass spectrometry, the fundamental principle is the direct relationship between the concentration of an analyte and its signal intensity. However, in practice, this relationship is often perturbed by a multitude of factors. An ideal internal standard is a compound that is chemically and physically analogous to the analyte, is added to the sample at a known concentration at the earliest stage of the sample preparation process, and is not naturally present in the sample. Its purpose is to mimic the behavior of the analyte throughout the entire analytical workflow, from extraction to detection.
Deuterated standards, where one or more hydrogen atoms in the molecule are replaced with their stable, heavier isotope, deuterium (²H), are the quintessential internal standards for LC-MS/MS analysis. Their utility stems from the fact that they are chemically identical to their non-deuterated counterparts, meaning they exhibit the same extraction efficiency, chromatographic retention time, and ionization efficiency. However, their increased mass allows them to be distinguished from the analyte by the mass spectrometer. By calculating the ratio of the analyte's peak area to the internal standard's peak area, any variations that affect both compounds equally are effectively normalized, leading to a significant improvement in the accuracy and precision of the measurement.
The causality behind this enhanced performance is multifaceted:
-
Correction for Sample Loss: Any physical loss of the analyte during multi-step sample preparation procedures such as protein precipitation, liquid-liquid extraction, or solid-phase extraction will be mirrored by a proportional loss of the deuterated internal standard.
-
Mitigation of Matrix Effects: The co-eluting matrix components that can suppress or enhance the analyte's signal at the ion source of the mass spectrometer will have a virtually identical effect on the co-eluting deuterated internal standard. The peak area ratio, therefore, remains constant, providing an accurate quantification irrespective of the matrix effect.
-
Compensation for Instrumental Variability: Minor fluctuations in injection volume or instrument response are also accounted for, as both the analyte and the internal standard are affected simultaneously.
The logical framework for how deuterated standards ensure analytical integrity is illustrated in the following diagram:
Sourcing and Synthesis of Deuterated TCA Metabolite Standards
The availability of high-purity deuterated standards is a prerequisite for developing a robust quantitative assay. For commonly prescribed TCAs and their primary metabolites, a range of deuterated standards are commercially available from specialized chemical suppliers.
Commercially Available Deuterated Standards:
A number of vendors offer deuterated standards for parent TCAs and their major metabolites. For example, deuterated versions of amitriptyline (e.g., Amitriptyline-d6)[6], nortriptyline (e.g., Nortriptyline-d3)[7], imipramine, and desipramine (e.g., Desipramine-d4)[8] are readily obtainable. When sourcing these standards, it is imperative to obtain a Certificate of Analysis (CoA) that specifies the chemical and isotopic purity of the material. High isotopic purity is crucial to prevent "cross-talk" where the signal from the deuterated standard contributes to the signal of the native analyte, leading to inaccurate quantification.
Considerations for Custom Synthesis:
For less common metabolites or for research into novel metabolic pathways, custom synthesis of deuterated standards may be necessary. While a detailed exposition of organic synthesis is beyond the scope of this guide, it is pertinent to understand the general principles. The synthesis of deuterated TCAs often involves introducing deuterium at positions that are not susceptible to back-exchange with hydrogen under typical analytical conditions. This can be achieved through various methods, such as:
-
Acid-catalyzed H/D exchange: This method can be used to deuterate aromatic rings, as has been described for the synthesis of deuterated imipramine.[9]
-
Reduction with deuterated reagents: Using reagents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄) can introduce deuterium at specific functional groups.
-
Alkylation with deuterated alkyl halides: For N-demethylated metabolites, re-methylation using a deuterated methylating agent (e.g., iodomethane-d₃) can be a straightforward approach to introduce a stable deuterium label. This strategy is conceptually similar to methods used for radiolabeling with ¹¹C-methyl iodide.[10][11]
It is important to note that the synthesis and purification of these standards require significant expertise in organic chemistry and access to specialized analytical instrumentation (e.g., NMR, high-resolution mass spectrometry) to confirm the structure and isotopic purity of the final product. A comprehensive review of synthetic strategies for a wide range of deuterated drugs has been recently published and serves as an excellent resource for researchers considering this path.[12]
A Validated Workflow for the Quantification of TCAs and their Metabolites using Deuterated Standards
The following section outlines a detailed, step-by-step methodology for the analysis of TCAs and their metabolites in human serum, employing deuterated internal standards and LC-MS/MS. This protocol is a synthesis of best practices described in the scientific literature and represents a self-validating system when implemented with appropriate quality controls.[5][4][13][14][15][16]
Experimental Workflow Diagram:
Detailed Experimental Protocol:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of each TCA, its metabolite(s), and their corresponding deuterated internal standards in methanol at a concentration of 1 mg/mL.
-
Prepare a working internal standard spiking solution by diluting the deuterated stock solutions in a 50:50 methanol:acetonitrile mixture to a final concentration appropriate for the assay's linear range.
-
Prepare calibration standards by spiking pooled, drug-free human serum with appropriate volumes of the analyte working solutions to create a calibration curve spanning the clinically relevant concentration range (e.g., 25-400 ng/mL).[16]
-
Prepare at least three levels of quality control samples (low, medium, and high) in the same manner as the calibration standards.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of serum sample, calibrator, or QC in a microcentrifuge tube, add the internal standard spiking solution.[4][14]
-
Add 240 µL of a protein precipitant (e.g., a 1:9 mixture of methanol and acetonitrile).[13]
-
Vortex the mixture vigorously for 10 minutes to ensure complete protein precipitation.[13]
-
Centrifuge the tubes at high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated proteins.[13]
-
Carefully transfer the clear supernatant to an HPLC vial for analysis. For some methods, a dilution with water may be performed at this stage.[13]
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Employ a C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.5 µm) for separation.[15]
-
Use a gradient elution with mobile phases consisting of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve baseline separation of the analytes and their metabolites, particularly isobaric compounds.
-
-
Mass Spectrometric Detection:
-
Use a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Optimize the ESI source parameters (e.g., capillary voltage, source temperature, gas flows) to maximize the signal for the TCAs.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For each analyte and its deuterated internal standard, at least two transitions (a quantifier and a qualifier) should be monitored to ensure specificity. The quantifier transition is typically the most intense and is used for concentration calculations, while the qualifier transition serves as a confirmation of the analyte's identity.
-
-
Data Presentation: MRM Transitions for Selected TCAs and their Metabolites
The selection of appropriate MRM transitions is critical for the sensitivity and specificity of the LC-MS/MS method. The following table provides examples of MRM transitions for common TCAs and their deuterated internal standards. These values should be empirically optimized on the specific instrument being used.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Internal Standard | IS Precursor Ion (Q1) m/z | IS Product Ion (Q3) m/z |
| Amitriptyline | 278.2 | 91.1 | Amitriptyline-d3 | 281.2 | 91.1 |
| Nortriptyline | 264.2 | 91.1 | Nortriptyline-d3 | 267.2 | 91.1 |
| Imipramine | 281.2 | 86.1 | Imipramine-d3 | 284.2 | 89.1 |
| Desipramine | 267.2 | 72.1 | Desipramine-d3 | 270.2 | 75.1 |
| Doxepin | 280.2 | 107.1 | Doxepin-d3 | 283.2 | 110.1 |
| Nordoxepin | 266.2 | 107.1 | - | - | - |
| Clomipramine | 315.2 | 86.1 | Clomipramine-d3 | 318.2 | 89.1 |
| Norclomipramine | 301.2 | 72.1 | - | - | - |
Note: The specific product ions can vary depending on the instrument and collision energy. The values presented are illustrative and based on common fragmentation patterns.[15][16]
Method Validation:
A crucial component of ensuring the trustworthiness of any analytical method is rigorous validation. The use of deuterated internal standards is instrumental in meeting the stringent validation criteria set by regulatory bodies. Key validation parameters include:
-
Selectivity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample. This is assessed by analyzing blank matrix samples from multiple sources.
-
Linearity: The demonstration of a linear relationship between the analyte concentration and the instrument response over the intended analytical range.
-
Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true value, while precision measures the reproducibility of the results. These are typically assessed by analyzing QC samples at multiple concentrations on different days.[13][16]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively.
-
Matrix Effect: The effect of the matrix on the ionization of the analyte, which should be effectively compensated for by the deuterated internal standard.[15]
-
Stability: The stability of the analytes in the biological matrix under various storage and handling conditions.
Conclusion: Ensuring Data Integrity in TCA Analysis
The accurate quantification of tricyclic antidepressants and their active metabolites is of paramount importance for effective therapeutic drug monitoring and clinical research. The inherent challenges of bioanalysis, particularly matrix effects and sample preparation variability, can significantly compromise the reliability of analytical data. The use of deuterated internal standards in conjunction with LC-MS/MS provides a robust and elegant solution to these challenges. By mimicking the behavior of the target analytes throughout the analytical process, these standards enable a level of accuracy and precision that is unattainable with other methods.
For researchers, scientists, and drug development professionals, the adoption of deuterated standards is not merely a best practice but a critical component in ensuring the integrity and validity of quantitative mass spectrometric data in the field of antidepressant analysis. The principles and protocols outlined in this guide provide a framework for the development and implementation of reliable and defensible bioanalytical methods, ultimately contributing to improved patient care and advancing our understanding of the pharmacology of these important therapeutic agents.
References
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Dort, M. E. V., Kim, J.-H., Tluczek, L., & Wieland, D. M. (1997). Synthesis of 11C-labeled desipramine and its metabolite 2-hydroxydesipramine: potential radiotracers for PET studies of the norepinephrine transporter. Nuclear Medicine and Biology, 24(8), 707–711. [Link]
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Clarke, W., & Yeo, K.-T. J. (2016). Quantification of Tricyclic Antidepressants in Serum Using Liquid Chromatography Electrospray Tandem Mass Spectrometry (HPLC-ESI-MS/MS). In Clinical Chemistry (pp. 281–287). Humana Press. [Link]
-
Lin, C.-Y., Chen, Y.-J., Chen, Y.-L., & Lin, C.-H. (2024). High-performance liquid chromatography-tandem mass spectrometry was used to measure 20 antidepressants in human serum. Future Science OA, 10(9), FSO1016. [Link]
-
Dort, M. E. V., Kim, J.-H., Tluczek, L., & Wieland, D. M. (1997). Synthesis of 11C-labeled desipramine and its metabolite 2-hydroxydesipramine: Potential radiotracers for PET studies of the norepinephrine transporter. Nuclear Medicine and Biology, 24(8), 707–711. [Link]
-
Request PDF. (2025). Quantification of Tricyclic Antidepressants in Serum Using Liquid Chromatography Electrospray Tandem Mass Spectrometry (HPLC-ESI-MS/MS). ResearchGate. [Link]
-
Springer Nature Experiments. (n.d.). Quantification of Tricyclic Antidepressants in Serum Using Liquid Chromatography Electrospray Tandem Mass Spectrometry (HPLC-ESI-MS/MS). Retrieved from [Link]
-
Waters Corporation. (n.d.). Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. Retrieved from [Link]
-
University of Mississippi. (n.d.). LC-MS/MS Method Development and Analysis of Tricyclic Antidepressants in Human Plasma. eGrove. [Link]
-
Scilit. (n.d.). Synthesis of deuterium‐labeled imipramine using acid‐catalyzed exchange reaction. Retrieved from [Link]
-
Peters, L. R., & Hennion, G. F. (1964). Synthesis of nortriptyline and related compounds. Journal of Medicinal Chemistry, 7, 390–392. [Link]
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Zahoor, A. F., et al. (2025). Total Syntheses of Deuterated Drugs: A Comprehensive Review. Journal of Pharmaceutical and Biomedical Analysis, 114615. [Link]
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Remmerie, B., & D'Haenen, H. (2015). Quantification of tricyclic antidepressants using UPLC-MS/MS. Methods in molecular biology (Clifton, N.J.), 1279, 137–146. [Link]
-
Clarke, W., & Yeo, K.-T. J. (2016). Quantification of Tricyclic Antidepressants in Serum Using Liquid Chromatography Electrospray Tandem Mass Spectrometry (HPLC-ESI-MS/MS). In Clinical Chemistry (pp. 281–287). Humana Press. [Link]
-
Acanthus Research Inc. (n.d.). Drug Metabolites Stable Isotope Labeled Reference Standards. Retrieved from [Link]
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ResearchGate. (2025). Quantification of Tricyclic Antidepressants in Serum Using Liquid Chromatography Electrospray Tandem Mass Spectrometry (HPLC-ESI-MS/MS). Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Quantification of Tricyclic Antidepressants in Serum Using Liquid Chromatography Electrospray Tandem Mass Spectrometry (HPLC-ESI-MS/MS). Retrieved from [Link]
- Thagginmath, G., et al. (2023). Tricyclic Antidepressants: Mechanism, Clinical Applications, and Safety Profile. Psych Scene Hub.
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Wikipedia. (n.d.). Tricyclic antidepressant. Retrieved from [Link]
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Chemical Characterization & Analytical Protocol: Nortriptyline-d3 N-β-D-glucopyranuronosyl
Executive Summary
Nortriptyline-d3 N-β-D-glucopyranuronosyl (hereafter referred to as NT-d3-Gluc ) is a stable isotope-labeled conjugate used primarily as an internal standard (IS) in the quantitative bioanalysis of tricyclic antidepressant (TCA) metabolites. As the direct N-glucuronide metabolite of Nortriptyline, this compound represents a critical endpoint in phase II metabolism, mediated largely by UGT1A4 and UGT2B10.
This guide provides a comprehensive technical overview of NT-d3-Gluc, focusing on its physicochemical stability, metabolic relevance, and application in high-sensitivity LC-MS/MS workflows.
Molecular Identity & Structural Chemistry[1]
Chemical Structure Analysis
NT-d3-Gluc is formed via the N-glycosidic linkage of glucuronic acid to the secondary amine of Nortriptyline. The deuterium labeling (-d3) is typically located on the N-methyl group, ensuring that the isotopic tag remains stable and is not lost during metabolic fragmentation or ionization, provided the amine moiety remains intact.
| Property | Specification |
| Chemical Name | N-β-D-Glucopyranuronosyl-3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N-(methyl-d3)-1-propanamine |
| Molecular Formula | C₂₅H₂₆D₃NO₆ |
| Molecular Weight | 442.52 g/mol |
| Parent Compound | Nortriptyline (Secondary Amine TCA) |
| Isotopic Label | Deuterium (d3), typically >99% atom % D |
| Solubility | High solubility in Methanol, DMSO, and Water (due to glucuronide moiety) |
| pKa (Estimated) | ~3.5 (Glucuronic acid carboxyl), ~9.7 (Amine, though modified by glycosylation) |
Stability Profile (Critical)
Unlike O-acyl glucuronides, which are prone to intramolecular rearrangement and hydrolysis, N-glucuronides like NT-d3-Gluc are chemically distinct.
-
Hydrolytic Stability: N-glucuronides are generally more stable than O-glucuronides at physiological pH but can hydrolyze under acidic conditions or in the presence of β-glucuronidase.
-
Thermal Stability: Stable at -20°C for long-term storage. Avoid repeated freeze-thaw cycles in aqueous solution to prevent spontaneous deconjugation.
Metabolic Context: The N-Glucuronidation Pathway
Nortriptyline metabolism is bifurcated into oxidation (CYP2D6-mediated hydroxylation) and direct conjugation.[1] The formation of the N-glucuronide is a detoxification pathway that increases hydrophilicity, facilitating renal excretion.
Pathway Visualization
The following diagram illustrates the metabolic trajectory and the specific role of the UGT enzymes.
Figure 1: Metabolic pathway of Nortriptyline highlighting the N-glucuronidation step mediated by UGT1A4/2B10.[2] The d3-labeled standard mirrors the final metabolite.
Analytical Applications: LC-MS/MS Protocol[6][7]
The primary utility of NT-d3-Gluc is to serve as a surrogate reference in Mass Spectrometry. Because glucuronides fragment differently than their parent aglycones, using the specific deuterated glucuronide is superior to using deuterated Nortriptyline alone for quantifying the conjugate.
Mass Spectrometry Characteristics
-
Ionization Mode: ESI Positive (Electrospray Ionization).[3]
-
Precursor Ion: [M+H]⁺ = 443.5 m/z (approximate, varies with exact isotope weight).
-
Fragmentation Pattern:
-
Primary Transition: Loss of the glucuronic acid moiety (-176 Da).
-
Product Ion: The deuterated Nortriptyline aglycone cation.
-
Recommended MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Mechanism |
| NT-N-Gluc (Native) | 440.2 | 264.2 | 20-30 | Neutral loss of Glucuronide (-176) |
| NT-d3-Gluc (IS) | 443.2 | 267.2 | 20-30 | Neutral loss of Glucuronide (-176) |
Experimental Workflow Diagram
This workflow ensures data integrity by correcting for matrix effects and ionization suppression, which are common in urine/plasma analysis of polar metabolites.
Figure 2: Bioanalytical workflow utilizing NT-d3-Gluc for precise metabolite quantification.
Experimental Protocols & Handling
Reconstitution and Storage
To maintain the integrity of the deuterated standard:
-
Solvent: Reconstitute the lyophilized solid in Methanol or Acetonitrile:Water (50:50) . Avoid 100% water for stock solutions to prevent microbial growth and potential hydrolysis over time.
-
Concentration: Prepare a primary stock at 1.0 mg/mL.
-
Storage: Store stock solutions at -80°C . Working solutions can be kept at 4°C for up to 1 week.
-
Light Sensitivity: Tricyclic structures can be photosensitive; store in amber vials.
Sample Preparation (Protein Precipitation)
For plasma analysis, a simple protein precipitation is often sufficient due to the polarity of the glucuronide.
-
Aliquot 50 µL of plasma.
-
Add 20 µL of NT-d3-Gluc working solution (e.g., 100 ng/mL).
-
Add 200 µL of ice-cold Acetonitrile to precipitate proteins.
-
Vortex (1 min) and Centrifuge (10,000 x g, 5 min).
-
Inject supernatant directly or dilute with water to match mobile phase initial conditions.
References
-
Breyer-Pfaff, U. (2004).[4] The metabolic fate of amitriptyline, nortriptyline and amitriptylinoxide in man.[1][4][5] Drug Metabolism Reviews.[4] Link
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Dumont, E., et al. (1987).[6] Glucuronidation of the enantiomers of E-10-hydroxynortriptyline in human and rat liver microsomes.[6] Pharmacology & Toxicology.[6] Link
-
Splendid Lab. (2025).[2] Nortriptyline-d3 N-beta-Glucuronide Product Specification.Link
-
PubChem. (2025).[2] Nortriptyline Compound Summary (CID 4543).[2][7] National Library of Medicine. Link
-
ClinPGx. (2025). Amitriptyline and Nortriptyline Pathway, Pharmacokinetics.[4][8]Link
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- 6. Glucuronidation of the enantiomers of E-10-hydroxynortriptyline in human and rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nortriptyline - Wikipedia [en.wikipedia.org]
- 8. ClinPGx [clinpgx.org]
The Decisive Role of N-Glucuronidation in Nortriptyline Clearance: A Technical Guide for Drug Development Professionals
Foreword: Beyond Phase I - Unveiling the Significance of Conjugation in Tricyclic Antidepressant Metabolism
For decades, the discourse surrounding the metabolism of tricyclic antidepressants (TCAs) like nortriptyline has been heavily dominated by the elegant, yet complex, world of Cytochrome P450 (CYP) enzymes. While the critical role of CYP2D6 in the initial hydroxylation of nortriptyline is undisputed, a comprehensive understanding of its clearance necessitates a deeper dive into the subsequent, and equally crucial, Phase II conjugation pathways. This guide shifts the focus to a pivotal, yet often underappreciated, aspect of nortriptyline's metabolic fate: N-glucuronidation. We will explore the enzymatic machinery, the chemical intricacies, and the profound clinical implications of this conjugation reaction, providing researchers, scientists, and drug development professionals with a robust framework for its investigation.
The Metabolic Journey of Nortriptyline: A Two-Phase Narrative
Nortriptyline, a secondary amine TCA and an active metabolite of amitriptyline, undergoes extensive hepatic metabolism prior to elimination.[1][2] The clearance of this widely prescribed antidepressant is a sequential process, broadly categorized into Phase I and Phase II reactions.
-
Phase I Metabolism: The Preparatory Step. The initial metabolic transformation of nortriptyline is primarily governed by CYP enzymes.[3] Hydroxylation at the 10-position to form the active metabolite, 10-hydroxynortriptyline, is the major pathway, predominantly catalyzed by CYP2D6.[3] This step introduces a hydroxyl group, a reactive handle for the subsequent conjugation reactions of Phase II.
-
Phase II Metabolism: The Detoxification and Elimination Gateway. Following hydroxylation, nortriptyline and its metabolites are rendered more water-soluble, facilitating their excretion.[4] This is achieved through conjugation with endogenous molecules, with glucuronidation being a paramount pathway.[4] Two principal glucuronidation routes exist for nortriptyline:
-
O-Glucuronidation: The hydroxyl group of 10-hydroxynortriptyline is conjugated with glucuronic acid.
-
N-Glucuronidation: The secondary amine group of the parent nortriptyline molecule is directly conjugated to form a quaternary ammonium-linked glucuronide.[5]
-
This guide will now pivot to an in-depth exploration of the latter, the direct N-glucuronidation of nortriptyline.
The Core of Clearance: N-Glucuronidation of Nortriptyline
Direct conjugation of the secondary amine in nortriptyline with glucuronic acid represents a significant pathway in its overall clearance. This biotransformation is catalyzed by a specific subset of the UDP-glucuronosyltransferase (UGT) superfamily of enzymes.[6]
The Enzymatic Powerhouses: UGT1A4 and UGT2B10
Research has identified two key UGT isoforms as the primary catalysts for the N-glucuronidation of tricyclic antidepressants:
-
UGT1A4: This enzyme is known to metabolize a variety of compounds containing amine functional groups, including TCAs.[7][8]
-
UGT2B10: This isoform has demonstrated high affinity for the N-glucuronidation of several TCAs, including the parent compound of nortriptyline, amitriptyline.[6][9]
Studies have shown that UGT2B10 exhibits a significantly higher affinity (lower Km value) for amitriptyline N-glucuronidation compared to UGT1A4, suggesting it may be the dominant enzyme at therapeutic drug concentrations.[6]
The Chemical Transformation: Formation of Nortriptyline N-Glucuronide
The N-glucuronidation of nortriptyline is a nucleophilic substitution reaction. The nitrogen atom of the secondary amine acts as a nucleophile, attacking the anomeric carbon of the UDP-glucuronic acid (UDPGA) co-substrate. This results in the formation of a covalent bond between the nitrogen and the glucuronic acid moiety, yielding Nortriptyline N-glucuronide (C₂₅H₂₉NO₆).[10]
Figure 1: The N-glucuronidation of nortriptyline catalyzed by UGT enzymes.
Quantifying the Contribution: The Clinical Significance of N-Glucuronidation
Understanding the quantitative contribution of N-glucuronidation to nortriptyline clearance is vital for predicting drug disposition and potential drug-drug interactions. While precise figures for nortriptyline are not extensively documented, data from its parent compound, amitriptyline, offer valuable insights. The urinary excretion of amitriptyline N-glucuronide has been reported to range from 2.5% to 21% of an orally administered dose.[9] This wide range underscores the significant inter-individual variability in this metabolic pathway.
Factors influencing this variability include:
-
Genetic Polymorphisms: The genes encoding UGT1A4 and UGT2B10 are known to be polymorphic, leading to variations in enzyme expression and activity. These genetic differences can significantly impact the rate of nortriptyline N-glucuronidation, contributing to the observed variability in plasma drug levels and clinical response.
-
Drug-Drug Interactions: Co-administration of drugs that are substrates, inhibitors, or inducers of UGT1A4 and UGT2B10 can alter the clearance of nortriptyline. For instance, known inhibitors of these enzymes could lead to increased nortriptyline exposure and a higher risk of adverse effects.
The clinical ramifications of altered N-glucuronidation are substantial. Inefficient clearance due to genetic factors or drug interactions can lead to nortriptyline accumulation and toxicity, while enhanced clearance could result in sub-therapeutic plasma concentrations and a lack of efficacy.
In Vitro Investigation of Nortriptyline N-Glucuronidation: A Practical Workflow
To assess the N-glucuronidation of nortriptyline and new chemical entities in a drug discovery setting, in vitro assays utilizing human liver microsomes (HLMs) or recombinant UGT enzymes are indispensable.
Figure 2: A generalized workflow for an in vitro nortriptyline N-glucuronidation assay.
Detailed Experimental Protocol for N-Glucuronidation in Human Liver Microsomes
This protocol provides a robust starting point for the in vitro characterization of nortriptyline N-glucuronidation.
Materials:
-
Nortriptyline
-
Pooled Human Liver Microsomes (HLMs)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt
-
Tris-HCl buffer (pH 7.4)
-
Magnesium Chloride (MgCl₂)
-
Alamethicin (optional, for enhancing UGT activity)
-
Acetonitrile (ice-cold)
-
Water bath or incubator at 37°C
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a 100 mM Tris-HCl buffer, pH 7.4.
-
Prepare a 50 mM MgCl₂ stock solution in water.
-
Prepare a 100 mM UDPGA stock solution in Tris-HCl buffer. Aliquot and store at -20°C.
-
Prepare a 10 mM stock solution of nortriptyline in a suitable solvent (e.g., methanol or DMSO).
-
If using, prepare a 5 mg/mL stock solution of alamethicin in ethanol.
-
-
Incubation Mixture Preparation (per reaction):
-
In a microcentrifuge tube, combine:
-
Tris-HCl buffer (to final volume of 200 µL)
-
MgCl₂ to a final concentration of 5 mM.
-
Pooled HLMs to a final protein concentration of 0.5-1.0 mg/mL.
-
(Optional) Alamethicin to a final concentration of 25-50 µg/mg of microsomal protein.
-
-
Pre-warm the mixture for 5 minutes at 37°C.
-
-
Initiation of the Reaction:
-
Add nortriptyline from the stock solution to achieve the desired final concentration (e.g., a range from 1 to 500 µM for kinetic studies).
-
Vortex briefly to mix.
-
-
Initiation with Cofactor:
-
Start the reaction by adding UDPGA to a final concentration of 2-5 mM.
-
Vortex briefly and incubate at 37°C with gentle shaking.
-
-
Time Course and Termination:
-
At designated time points (e.g., 0, 10, 20, 40, 60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile.
-
The 0-minute time point serves as a negative control, with the acetonitrile added before the UDPGA.
-
-
Sample Processing:
-
Vortex the terminated reactions vigorously.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
Analytical Quantification:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining nortriptyline and the formation of nortriptyline N-glucuronide.
-
Data Analysis:
From the time course data, the rate of metabolite formation can be determined. By performing the assay at various substrate concentrations, key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) can be calculated, providing valuable insights into the efficiency of the N-glucuronidation process.
Data Synthesis and Interpretation
The data generated from in vitro studies must be carefully interpreted to predict the in vivo relevance of N-glucuronidation.
| Parameter | Description | Significance in Drug Development |
| Km (Michaelis-Menten Constant) | The substrate concentration at which the reaction rate is half of Vmax. | A lower Km indicates a higher affinity of the enzyme for the substrate. This is crucial for predicting metabolism at therapeutic concentrations. |
| Vmax (Maximum Velocity) | The maximum rate of the reaction when the enzyme is saturated with the substrate. | Reflects the catalytic capacity of the enzyme. |
| Intrinsic Clearance (CLint) | The ratio of Vmax to Km (Vmax/Km). | Represents the intrinsic ability of the liver to metabolize a drug in the absence of blood flow limitations. It is a key parameter for in vivo clearance predictions. |
A high intrinsic clearance for N-glucuronidation suggests that this pathway is a major contributor to the overall elimination of nortriptyline.
Conclusion: Integrating N-Glucuronidation into Modern Drug Development
The clearance of nortriptyline is a multifaceted process where N-glucuronidation plays a scientifically and clinically significant role. For drug development professionals, a thorough understanding and characterization of this pathway are no longer optional but essential. By employing robust in vitro models and sophisticated analytical techniques, we can elucidate the contribution of UGT enzymes, anticipate inter-individual variability due to pharmacogenomics, and proactively identify potential drug-drug interactions. This comprehensive approach, which gives due consideration to both Phase I and Phase II metabolism, is fundamental to the development of safer and more effective medicines. The era of focusing solely on CYP-mediated metabolism is behind us; a holistic view that embraces the complexities of conjugation is the future of predictive and personalized pharmacology.
References
-
Axios Research. Nortriptyline N-Glucuronide. [Link]
-
ClinPGx. Amitriptyline and Nortriptyline Pathway, Pharmacokinetics. [Link]
-
National Center for Biotechnology Information. Nortriptyline - StatPearls. [Link]
-
MedCentral. Nortriptyline: uses, dosing, warnings, adverse events, interactions. [Link]
-
ClinPGx. The metabolic fate of amitriptyline, nortriptyline and amitriptylinoxide in man. [Link]
-
ResearchGate. Metabolism flowchart for amitriptyline and nortriptyline including relevant P450 enzymes. [Link]
-
PubMed. Glucuronides of hydroxylated metabolites of amitriptyline and nortriptyline isolated from rat bile. [Link]
-
ClinPGx. Amitriptyline and Nortriptyline Pathway, Pharmacokinetics. [Link]
-
PubMed. Role of human UGT2B10 in N-glucuronidation of tricyclic antidepressants, amitriptyline, imipramine, clomipramine, and trimipramine. [Link]
-
PubMed. Glucuronidation of the enantiomers of E-10-hydroxynortriptyline in human and rat liver microsomes. [Link]
-
Wikipedia. Nortriptyline. [Link]
-
Medsafe. Nortriptyline NRIM. [Link]
-
R&D Systems. Nortriptyline. [Link]
-
National Institutes of Health. In vitro–in vivo correlations for drugs eliminated by glucuronidation: Investigations with the model substrate zidovudine. [Link]
-
ResearchGate. Mechanism of the glucuronidation reaction catalyzed by UDP-glucuronosyltransferases (UGT). [Link]
-
ClinPGx. Amitriptyline and Nortriptyline Pathway, Pharmacokinetics. [Link]
-
Hypha Discovery. N-glucuronidation: the human element. [Link]
-
PubChem. Nortriptyline. [Link]
-
ResearchGate. Structure of Nortriptyline Hydrochloride. [Link]
-
GlobalRx. Clinical Profile of Nortriptyline Hydrochloride 10mg/5mL Solution. [Link]
-
Drug Metabolism and Disposition. Role of Human UGT2B10 in N-Glucuronidation of Tricyclic Antidepressants, Amitriptyline, Imipramine, Clomipramine, and Trimipramine. [Link]
-
ClinPGx. Human UDP-glucuronosyltransferase (UGT) 2B10 in drug N-glucuronidation: substrate screening and comparison with UGT1A3 and UGT1A4. [Link]
-
Semantic Scholar. Nortriptyline and antipyrine clearance in relation to debrisoquine hydroxylation in man. [Link]
Sources
- 1. Nortriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medcentral.com [medcentral.com]
- 3. researchgate.net [researchgate.net]
- 4. assets.hpra.ie [assets.hpra.ie]
- 5. ClinPGx [clinpgx.org]
- 6. Role of human UGT2B10 in N-glucuronidation of tricyclic antidepressants, amitriptyline, imipramine, clomipramine, and trimipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. ClinPGx [clinpgx.org]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Nortriptyline N-Glucuronide | Axios Research [axios-research.com]
Technical Guide: Synthesis of Stable Isotope Labeled Nortriptyline N-Glucuronides
Executive Summary
The Challenge: The quantification of Nortriptyline (NTP) and its metabolites in biological matrices is a critical component of therapeutic drug monitoring (TDM) and toxicological screening. While Nortriptyline itself is stable, its phase II metabolite, Nortriptyline-N-glucuronide (NTP-N-G) , presents a unique synthetic challenge. Unlike the quaternary ammonium glucuronides formed by tertiary amines (e.g., Amitriptyline), NTP is a secondary amine; its N-glucuronide is chemically labile, particularly in acidic environments, making traditional chemical synthesis (e.g., Koenigs-Knorr) low-yielding and stereochemically difficult.
The Solution: This guide details a biocatalytic synthesis protocol utilizing recombinant UDP-glucuronosyltransferase (UGT) enzymes. This approach ensures exclusive
Part 1: Strategic Selection & Mechanism
The Target Molecule
-
Analyte: Nortriptyline-N-
-D-glucuronide-d . -
Precursor: Nortriptyline-d
HCl ( -methyl-d ). -
Stability Profile:
-
Acid Labile: Rapid hydrolysis occurs at pH < 5.0.
-
Base Stable: Relatively stable at pH 7.0–9.0.
-
Thermal Instability: Susceptible to degradation > 40°C.
-
The Catalyst: UGT1A4 vs. UGT2B10
While liver microsomes (HLM) contain the necessary enzymes, they produce a "metabolic soup" containing O-glucuronides (10-OH-NTP-Glu) and oxidative metabolites. For high-purity synthesis, we utilize Recombinant Human UGT1A4 .
-
Specificity: UGT1A4 is the primary catalyst for the
-glucuronidation of tricyclic antidepressants (TCAs) and secondary amines. -
Efficiency: Recombinant supersomes offer higher specific activity per mg protein than HLM.
Isotope Selection
We select the
-
Cost-Efficiency: NTP-d
is a standard commercial reagent. -
Metabolic Stability: The
-methyl group remains intact during glucuronidation. (Note: If studying demethylation pathways, a ring label would be required, but for glucuronide synthesis, methyl-d is sufficient).
Part 2: Biocatalytic Synthesis Protocol
Reagents & Materials Table
| Component | Specification | Concentration (Final) | Role |
| Substrate | Nortriptyline-d | 500 µM | Precursor (SIL) |
| Enzyme | Recombinant UGT1A4 (Supersomes) | 1.0 mg/mL | Catalyst |
| Cofactor | UDP-Glucuronic Acid (UDPGA) | 5.0 mM | Glucuronyl donor |
| Buffer | Tris-HCl (pH 7.5) | 50 mM | Reaction Medium |
| Activator | MgCl | 10 mM | Cofactor stabilization |
| Pore Former | Alamethicin | 25 µg/mL | Permeabilizes membrane |
| Inhibitor | D-Saccharic acid 1,4-lactone | 5 mM | Inhibits |
Reaction Workflow (Step-by-Step)
Step 1: Pre-Incubation (Activation)
-
Thaw UGT1A4 supersomes slowly on ice.
-
In a glass tube, combine Tris-HCl buffer, MgCl
, and Alamethicin. -
Add UGT1A4 supersomes.
-
Incubate on ice for 15 minutes. Explanation: Alamethicin forms pores in the microsomal vesicles, allowing the polar UDPGA and substrate free access to the enzyme active site located in the lumen.
Step 2: Substrate Addition
-
Add Nortriptyline-d
(dissolved in MeOH, final organic content < 1%) to the mixture. -
Add D-Saccharic acid 1,4-lactone (to prevent product hydrolysis by any contaminating glucuronidases).
-
Pre-warm the mixture to 37°C for 3 minutes.
Step 3: Initiation & Incubation
-
Initiate the reaction by adding UDPGA (Start time
). -
Incubate at 37°C in a shaking water bath (60 rpm) for 4–6 hours .
-
Critical Control: Do not exceed 8 hours; thermal degradation of the product will eventually outpace formation.
-
Step 4: Quenching (The "No-Acid" Rule)
-
STOP the reaction by adding an equal volume of ice-cold Acetonitrile (ACN) or Methanol .
-
Warning: Do NOT use TFA, Formic Acid, or Perchloric Acid. Acidification will instantly hydrolyze the
-glucuronide bond you just created.
-
-
Vortex for 30 seconds and centrifuge at 10,000
g for 10 minutes at 4°C to pellet the protein. -
Collect the supernatant.[4]
Part 3: Purification & Validation
Solid Phase Extraction (SPE) Strategy
Since the product is a tertiary amine glucuronide, it is zwitterionic but retains significant polarity.
-
Cartridge: Hydrophilic-Lipophilic Balance (HLB) or C18. Avoid Cation Exchange (SCX/MCX) as elution often requires acidic modifiers or high ammonia which may degrade the analyte.
-
Conditioning: Methanol followed by Water (neutral pH).
-
Loading: Dilute the supernatant with water to < 10% organic content. Load at neutral pH (pH 7.0–7.5).
-
Wash: 5% Methanol in Water (removes UDPGA and salts).
-
Elution: 100% Methanol.
-
Drying: Evaporate under nitrogen at ambient temperature. Do not heat.
LC-MS/MS Validation Parameters
Analyze the purified fraction to confirm conversion and isotopic purity.
-
Column: C18 (e.g., Waters XBridge BEH), pH stable.
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 7.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 90% B over 10 mins.
-
Detection:
-
Parent (NTP-d
): MRM transition (e.g., ). -
Product (NTP-d
-Glu): MRM transition ( ). -
Note: The glucuronide (
amu) is fragile. In-source fragmentation often occurs. Optimize declustering potential (DP) to be "soft" to see the molecular ion.
-
Part 4: Visualization of the Workflow
Figure 1: Biocatalytic workflow for the synthesis of Nortriptyline-d3-N-Glucuronide, emphasizing the critical non-acidic quenching step.
Figure 2: Mechanistic pathway of UGT1A4-mediated N-glucuronidation. The reaction proceeds via direct attack of the secondary amine on the UDPGA sugar moiety.
References
-
Nortriptyline Metabolism & Glucuronidation
-
Enzymatic Specificity (UGT1A4)
- Title: Human UDP-glucuronosyltransferase isoforms involved in the N-glucuronid
- Source:Xenobiotica (2006).
-
URL:[Link]
-
Stability of N-Glucuronides
-
Isotope Labeling Standards
Sources
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. Synthesis and characterization of quaternary ammonium-linked glucuronide metabolites of drugs with an aliphatic tertiary amine group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. EP0167256B1 - Nortriptyline derivatives, processes for their preparation, conjugates thereof to antigenic proteins and enzymes, antibodies thereto, and related assay methods - Google Patents [patents.google.com]
- 5. Glucuronidation of amine substrates by purified and expressed UDP-glucuronosyltransferase proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solid Phase Peptide Synthesis with Isotope Labeling | Silantes [silantes.com]
- 7. shoko-sc.co.jp [shoko-sc.co.jp]
Methodological & Application
Application Note: LC-MS/MS Method Development for Nortriptyline-d3 N-Glucuronide
Abstract
This technical guide details the development of a direct quantification method for Nortriptyline-d3 N-glucuronide (NTP-d3-Glu) and its unlabeled analog using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While often used as an Internal Standard (IS) for the quantification of Nortriptyline N-glucuronide (a Phase II metabolite), this protocol treats the d3-conjugate as a distinct analyte to ensure rigorous validation of its purity, stability, and suitability as a surrogate standard.
Key Technical Challenges Addressed:
-
In-Source Fragmentation: Preventing false positives caused by the conversion of the glucuronide back to the parent drug in the ion source.
-
Quaternary Ammonium Stability: Handling the unique charge state of N-linked glucuronides.
-
Polarity & Retention: Ensuring adequate retention away from the void volume to minimize matrix effects.
Analyte Characterization & Mechanistic Insight[1]
Nortriptyline (NTP) is a secondary amine Tricyclic Antidepressant (TCA). Its metabolism involves N-glucuronidation, primarily catalyzed by UGT1A4 and UGT2B10 [1].[1][2] Unlike O-glucuronides, N-glucuronides of secondary amines form a quaternary ammonium structure, which is permanently charged and highly polar.
Physicochemical Profile
| Property | Nortriptyline (Parent) | Nortriptyline N-Glucuronide |
| Structure Type | Secondary Amine | Quaternary Ammonium Conjugate |
| Monoisotopic Mass | 263.17 Da | 439.20 Da (Unlabeled) / 442.22 Da (d3-labeled) |
| Polarity (LogP) | ~3.9 (Hydrophobic) | < 0 (Highly Hydrophilic) |
| Ionization Mode | ESI (+) | ESI (+) |
| Key Stability Risk | Stable | Labile (Susceptible to in-source cleavage) |
The "d3" Isotope Logic: Nortriptyline-d3 typically carries the deuterium label on the N-methyl group. Since N-glucuronidation occurs at the nitrogen but does not displace the methyl group, the label is retained in the metabolite.
-
Target Precursor (Q1): m/z 442.2 (NTP-d3-Glu)
-
Target Product (Q3): m/z 266.2 (NTP-d3 aglycone fragment)
Method Development Strategy
The critical failure mode in glucuronide analysis is In-Source Fragmentation (ISF) . Labile glucuronides can cleave in the ESI source before entering the quadrupole. If the glucuronide and parent drug co-elute, the glucuronide's ISF signal (m/z 263) will mimic the parent drug, leading to gross overestimation of the parent. Conversely, if measuring the glucuronide, ISF reduces sensitivity.
Workflow Logic
The following diagram illustrates the decision logic for optimizing the method to mitigate ISF and ensure specificity.
Figure 1: Strategic workflow for N-glucuronide method development, prioritizing chromatographic resolution (Rs) to prevent isobaric interference.
Experimental Protocols
Protocol A: Mass Spectrometry Optimization
Objective: Define MRM transitions and minimize in-source fragmentation.
-
Infusion: Prepare a 1 µg/mL solution of Nortriptyline-d3 N-glucuronide in 50:50 Methanol:Water (0.1% Formic Acid).
-
Q1 Scan: Perform a Q1 scan. You should observe m/z 442.2.
-
Critical Check: If you see significant m/z 266.2 (parent) during the Q1 scan of the pure standard, your source temperature or Declustering Potential (DP)/Cone Voltage is too high. Lower the temperature and DP until the 266.2 peak is <5% of the 442.2 peak.
-
-
Product Ion Scan: Fragment m/z 442.2. The dominant fragment will likely be the loss of the glucuronic acid moiety (-176 Da), yielding the parent ion m/z 266.2.
Recommended MRM Table:
| Analyte | Precursor (Q1) | Product (Q3) | Dwell (ms) | Collision Energy (eV) | Role |
|---|---|---|---|---|---|
| NTP-d3-Glu | 442.2 | 266.2 | 50 | 20-30 | Quantifier |
| NTP-d3-Glu | 442.2 | 105.1 | 50 | 40-50 | Qualifier (Tropylium ion) |
| Nortriptyline-d3 | 266.2 | 236.1 | 50 | 25 | ISF Monitor |
Protocol B: Liquid Chromatography (LC)
Objective: Retain the polar glucuronide and separate it from the parent drug.
Column Selection: Standard C18 columns often fail to retain N-glucuronides, causing them to elute in the void volume (high suppression).
-
Recommended: Waters ACQUITY HSS T3 (1.8 µm, 2.1 x 100 mm) or Phenomenex Kinetex Biphenyl. These withstand 100% aqueous starts.
Mobile Phase:
-
A: Water + 0.1% Formic Acid (keeps pH low; stabilizes the glucuronide).
-
B: Acetonitrile + 0.1% Formic Acid.[3]
Gradient Profile (Flow: 0.4 mL/min):
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 2% | Loading (High Aqueous for retention) |
| 1.00 | 2% | Isocratic hold |
| 5.00 | 40% | Slow ramp to elute Glucuronide |
| 5.10 | 95% | Wash Parent (NTP) |
| 7.00 | 95% | Wash |
| 7.10 | 2% | Re-equilibration |
| 9.00 | 2% | End |
Note: The glucuronide will elute earlier (approx. 3-4 min) than the parent (approx. 6 min). This separation is mandatory.
Protocol C: Sample Preparation (Protein Precipitation)
Objective: Maximize recovery of the polar metabolite without hydrolysis.
-
Aliquot: Transfer 50 µL of plasma/serum to a 96-well plate.
-
Spike: Add 10 µL of Internal Standard working solution.
-
Precipitate: Add 200 µL of Acetonitrile:Methanol (75:25) at -20°C.
-
Why? Pure methanol can sometimes solubilize too many phospholipids; pure ACN precipitates proteins well but might not fully recover the polar glucuronide. The mix is optimal.
-
-
Vortex/Centrifuge: Vortex 1 min; Centrifuge at 4000g for 10 min.
-
Dilution: Transfer 100 µL supernatant to a clean plate. Add 100 µL Water (0.1% Formic Acid) .
-
Crucial Step: Diluting with water matches the solvent strength to the initial mobile phase (2% B), preventing peak fronting/broadening.
-
Validation & Troubleshooting
In-Source Fragmentation (ISF) Evaluation
You must quantify the percentage of ISF to ensure data integrity [2].
Experiment:
-
Inject a pure standard of Nortriptyline-d3 N-glucuronide (no parent present).
-
Monitor the MRM channel for the parent (Nortriptyline-d3 , 266.2 -> 236.1).
-
Any signal detected in the parent channel at the retention time of the glucuronide is caused by ISF.
-
Calculation:
-
Limit: If ISF > 1-2%, optimize source temperature (lower it) or gas flow.
Stability
N-glucuronides are pH-sensitive.[4]
-
Autosampler Stability: Verify stability at 4°C for 24 hours.
-
Buffer Choice: Avoid high pH (>8) during extraction or storage, as this can accelerate hydrolysis or rearrangement. Keep samples slightly acidic (0.1% FA).
Visualizing the Metabolic Pathway
Figure 2: Metabolic formation of the N-glucuronide and its subsequent fragmentation pathway in MS/MS analysis.
References
-
Zhou, D., et al. (2010). "Role of Human UGT2B10 in N-Glucuronidation of Tricyclic Antidepressants." Drug Metabolism and Disposition. Available at: [Link]
-
Li, W., et al. (2020).[5] "Challenges and Recommendations in Developing LC–MS/MS Bioanalytical Assays of Labile Glucuronides." Bioanalysis. Available at: [Link]
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." Available at: [Link]
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Human UDP-glucuronosyltransferase (UGT) 2B10 in drug N-glucuronidation: substrate screening and comparison with UGT1A3 and UGT1A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. egrove.olemiss.edu [egrove.olemiss.edu]
Application Note: Internal Standard Selection for Nortriptyline Quantification by LC-MS/MS
Executive Summary
Quantifying Nortriptyline (NT) in biological matrices presents a specific set of physicochemical challenges inherent to secondary amine tricyclic antidepressants (TCAs). While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity, it is susceptible to matrix effects that can compromise data integrity. This guide details the scientific rationale for Internal Standard (IS) selection, explicitly ruling out common structural analogs in favor of Stable Isotope Labeled (SIL) compounds to ensure regulatory compliance (FDA/EMA) and analytical robustness.
The Physicochemical Challenge
Nortriptyline (
-
Adsorptive Losses: The secondary amine moiety interacts strongly with silanol groups on glass surfaces and LC column stationary phases, leading to peak tailing and memory effects (carryover).
-
Matrix Interference: In Electrospray Ionization (ESI), phospholipids and endogenous amines often co-elute or compete for charge, causing ion suppression.
The Role of the Internal Standard: The IS must not only correct for extraction recovery but, more importantly, track the exact ionization efficiency changes of the analyte millisecond-by-millisecond.
Internal Standard Selection Hierarchy
The "Forbidden" Standard: Amitriptyline
In many generic method development scenarios, a structural analog is chosen. For Nortriptyline, Amitriptyline (AT) is chemically similar but is strictly contraindicated for biological samples.
-
Reasoning: Nortriptyline is the primary active metabolite of Amitriptyline. In patient samples, AT is frequently present alongside NT. Using AT as an IS would lead to gross overestimation of the IS signal and invalid quantification.
Structural Analogs (Tier 2 - High Risk)
Compounds like Protriptyline or Desipramine are secondary amines with similar retention times.
-
Pros: Inexpensive.[1]
-
Cons: They do not co-elute perfectly with NT. Therefore, if a matrix suppression zone (e.g., a phospholipid peak) elutes at the NT retention time but not the IS retention time, the IS will fail to compensate for the signal loss.
Stable Isotope Labeled Standards (Tier 1 - Gold Standard)
Nortriptyline-d3 (N-methyl-d3) is the required standard for high-integrity assays.
-
Mechanism: The deuterium labeling on the methyl group (
) increases the mass by 3 Da. -
Co-elution: The physicochemical properties (lipophilicity, pKa) are virtually identical to the analyte, ensuring they elute simultaneously and experience the exact same matrix effects.
-
Stability: The methyl-d3 label is metabolically and chemically stable, unlike aromatic ring deuteration which can undergo exchange in highly acidic conditions.
Decision Logic & Workflow Visualization
IS Selection Decision Tree
Figure 1: Decision logic for selecting an Internal Standard. Note the critical exclusion of Amitriptyline for biological samples.
Experimental Protocol: Validated LC-MS/MS Workflow
Sample Preparation (Liquid-Liquid Extraction)
LLE is preferred over Protein Precipitation (PPT) for Nortriptyline to remove phospholipids that cause ion suppression.
Reagents:
-
Extraction Solvent: Hexane:Isoamyl Alcohol (98:2 v/v).
-
Buffer: 0.5 M Sodium Carbonate (
), pH ~11 (forces NT into uncharged free base). -
Internal Standard Spiking Solution: Nortriptyline-d3 (100 ng/mL in Methanol).
Step-by-Step Procedure:
-
Aliquot: Transfer 200 µL of plasma into a glass tube (avoid plastic to reduce adsorption).
-
Spike: Add 20 µL of Nortriptyline-d3 IS solution. Vortex 10s.
-
Alkalize: Add 100 µL of Sodium Carbonate buffer. Vortex 10s.
-
Why: High pH neutralizes the amine (
), making it hydrophobic.
-
-
Extract: Add 1.5 mL Extraction Solvent. Mechanical shake for 10 min.
-
Separate: Centrifuge at 3000 x g for 5 min.
-
Transfer: Transfer the upper organic layer to a clean tube.
-
Dry: Evaporate to dryness under Nitrogen at 40°C.
-
Reconstitute: Dissolve residue in 200 µL Mobile Phase (20:80 Formic Acid/MeOH).
LC-MS/MS Parameters
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB or Waters XBridge), 2.1 x 50 mm, 3.5 µm. Mobile Phase: Isocratic 30% A (0.1% Formic Acid in Water) / 70% B (0.1% Formic Acid in Acetonitrile). Flow Rate: 0.4 mL/min.
MRM Transitions (Quantification):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |
| Nortriptyline | 264.2 | 233.1 | 20 | Quantifier |
| Nortriptyline | 264.2 | 91.1 | 35 | Qualifier |
| Nortriptyline-d3 | 267.2 | 233.1 | 20 | Internal Standard |
Note: The product ion 233.1 represents the loss of the methylamine group. Since the d3 label is on the methyl group, the fragment loses the label, resulting in the same product ion mass (233.1) for both d0 and d3.[2] This is acceptable provided the precursors are resolved by the quadrupole (264 vs 267).
Validation & Self-Correcting Quality Control
To ensure the method is self-validating, you must calculate the IS-Normalized Matrix Factor (MF) during validation.
Assessment of Matrix Effects[3]
-
Set A (Neat): Standard in solvent.
-
Set B (Post-Extraction Spike): Blank plasma extracted, then spiked with standard.
-
Calculation:
Acceptance Criteria: The IS-Normalized MF should be close to 1.0 (0.85 – 1.15). If the Analyte MF is 0.5 (50% suppression) but the IS MF is also 0.5, the ratio is 1.0, proving the Nortriptyline-d3 is perfectly compensating for the matrix effect [1].
Cross-Talk Check
Inject a blank sample containing only the Internal Standard. Monitor the analyte (Nortriptyline) channel.[3][4][5]
-
Requirement: Interference in the analyte channel must be < 20% of the Lower Limit of Quantification (LLOQ) [2].
-
Troubleshooting: If signal appears, check for isotopic impurity in the d3 standard (presence of d0).
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[6] [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Committee for Medicinal Products for Human Use.[5] [Link]
-
Shah, V. P., et al. (2000). Bioanalytical Method Validation—A Revisit with a Decade of Progress. Pharmaceutical Research. [Link]
Sources
Application Note: MRM Transitions & Protocol for Nortriptyline-d3 N-β-glucuronide Analysis
This Application Note and Protocol details the mass spectrometric characterization and quantification strategy for Nortriptyline-d3 N-β-glucuronide , primarily utilized as a stable isotope-labeled internal standard (SIL-IS) for the precise measurement of Nortriptyline N-glucuronide in biological matrices.
Executive Summary
Analyte: Nortriptyline-d3 N-β-D-glucuronide (NT-d3-G) Application: Bioanalytical quantification of Tricyclic Antidepressant (TCA) Phase II metabolites. Clinical Context: Nortriptyline (NT) undergoes extensive metabolism. While CYP2D6-mediated hydroxylation is well-documented, N-glucuronidation via UGT1A4 and UGT2B10 represents a significant clearance pathway. Direct analysis of the intact glucuronide, rather than indirect measurement via enzymatic hydrolysis, prevents underestimation due to incomplete deconjugation and improves pharmacokinetic accuracy.
Chemical Identity & Mass Spectrometry Logic
Structural Characterization
To design the correct MRM transitions, we must establish the mass shift introduced by the deuterium label and the glucuronide moiety.
-
Labeling: Nortriptyline-d3 typically carries the label on the N-methyl group (
). -
Conjugation: N-β-glucuronidation occurs at the secondary amine nitrogen.
| Compound | Formula | Monoisotopic Mass (Da) | [M+H]⁺ Precursor (m/z) |
| Nortriptyline (Native) | 263.17 | 264.2 | |
| Nortriptyline-d3 (IS) | 266.19 | 267.2 | |
| NT N-Glucuronide (Native) | 439.20 | 440.2 | |
| NT-d3 N-Glucuronide (IS) | 442.22 | 443.2 |
Fragmentation Mechanism (CID)
In Collision-Induced Dissociation (CID), N-glucuronides are relatively labile. The primary fragmentation pathway involves the neutral loss of the dehydroglucuronic acid moiety (176 Da), yielding the protonated aglycone.
-
Primary Transition (Quantifier): Cleavage of the N-glycosidic bond.
-
Secondary Transition (Qualifier): Fragmentation of the aglycone itself.
-
The aglycone (NT-d3, m/z 267.2) further fragments losing the side chain (methylamine-d3) or forming the tropylium ion.
-
Note: If the d3 label is on the N-methyl group, loss of methylamine (neutral loss of 34 Da for d3) would yield the fragment at m/z 233 (same as native). Therefore, the tropylium ion or intact aglycone is preferred to maintain specificity.
-
MRM Transition Parameters
The following transitions are optimized for a Triple Quadrupole (QqQ) system (e.g., Sciex 6500+ or Waters Xevo TQ-S).
Table 1: Optimized MRM Transitions
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Dwell (ms) | DP (V)* | CE (eV)** | CXP (V) | Type |
| NT-d3 N-Glucuronide | 443.2 | 267.2 | 50 | 60 | 20 | 12 | Quant |
| NT-d3 N-Glucuronide | 443.2 | 233.1 | 50 | 60 | 35 | 10 | Qual† |
| NT N-Glucuronide | 440.2 | 264.2 | 50 | 60 | 20 | 12 | Quant |
| NT N-Glucuronide | 440.2 | 233.1 | 50 | 60 | 35 | 10 | Qual |
*DP (Declustering Potential) is instrument-specific; ensure it is high enough to desolvate but low enough to prevent in-source fragmentation of the labile glucuronide.
**CE (Collision Energy) is typically lower for the Glucuronide
Visualizing the Fragmentation Pathway
The following diagram illustrates the specific fragmentation logic used to select the MRM transitions, highlighting the preservation of the deuterium label in the primary product ion.
Caption: Fragmentation pathway of Nortriptyline-d3 N-glucuronide showing the neutral loss of the glucuronic acid moiety to form the quantifier aglycone ion.
Experimental Protocol
Reagents & Standards
-
Reference Standard: Nortriptyline-d3 N-β-glucuronide (Custom synthesis or derived from microsomal incubation of NT-d3).
-
Internal Standard: Use NT-d3 N-glucuronide to quantify NT N-glucuronide. Do not use NT-d3 (aglycone) to quantify the glucuronide, as their ionization efficiencies and matrix effects differ significantly.
Sample Preparation (Solid Phase Extraction)
Glucuronides are polar; Liquid-Liquid Extraction (LLE) with non-polar solvents (e.g., hexane) often results in poor recovery. SPE is recommended.
-
Aliquot: 200 µL Plasma + 20 µL IS Working Solution (NT-d3-G).
-
Pre-treatment: Add 200 µL 2% Formic Acid in water (Acidification suppresses ionization of silanols and stabilizes the glucuronide).
-
Conditioning (Oasis HLB / Strata-X): 1 mL Methanol followed by 1 mL Water.
-
Loading: Load pre-treated sample.
-
Wash: 1 mL 5% Methanol in Water (Removes salts/proteins).
-
Elution: 1 mL Methanol (Glucuronides elute well in 100% MeOH).
-
Reconstitution: Evaporate under
at 40°C. Reconstitute in 100 µL Mobile Phase A/B (90:10).
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Rationale: N-glucuronides can be unstable. A high-purity hybrid silica column withstands the slightly acidic conditions needed to keep the analyte stable.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 min: 10% B
-
0.5 min: 10% B
-
3.0 min: 90% B
-
3.5 min: 90% B
-
3.6 min: 10% B
-
5.0 min: Stop
-
Workflow Diagram
Caption: Step-by-step bioanalytical workflow for the extraction and quantification of Nortriptyline glucuronide.
Critical Validation Checkpoints (Trustworthiness)
In-Source Fragmentation (ISF) Check
Glucuronides are notorious for degrading into their parent drugs inside the ion source before reaching Q1.
-
Test: Inject a pure standard of NT-d3 N-Glucuronide (443.2) without the parent drug.
-
Monitor: Watch for the signal of the parent NT-d3 (267.2) at the retention time of the Glucuronide.[3]
-
Acceptance: If you see a peak for 267.2 -> Product at the Glucuronide RT, this is ISF. It must be <15% to ensure accurate quantitation, otherwise, optimization of source temperature and declustering potential is required.
Isomer Separation
Nortriptyline has a secondary amine, favoring N-glucuronidation. However, hydroxylation at the C10 position followed by O-glucuronidation is a competing pathway.
-
Verification: N-glucuronides typically elute later than O-glucuronides on C18 columns due to the shielding of the basic nitrogen. Ensure your gradient separates these potential isobaric interferences.
References
-
Sitasuwan, P., et al. (2016). "Evaluation of a new optimized β-glucuronidase for flash-hydrolysis." MSACL.
-
Hicks, D. R., et al. (2013). "LC-MS/MS Method Development and Analysis of Tricyclic Antidepressants in Human Plasma." University of Mississippi eGrove.
-
PubChem. (2025).[4] "Nortriptyline-d3 hydrochloride | C19H22ClN."[4] National Library of Medicine.
- Kirchherr, H., & Kuhn-Velten, W. N. (2006). "Quantitative determination of forty-eight antidepressants and antipsychotics in human serum by HPLC tandem mass spectrometry: A multi-level, single-sample approach." Journal of Chromatography B.
Sources
Optimizing ESI source parameters for glucuronide detection
Application Note: Precision Tuning for Glucuronide Quantification
Executive Summary
Glucuronidation is a primary Phase II metabolic pathway, rendering xenobiotics hydrophilic for excretion. However, the O-glycosidic bond linking the glucuronic acid moiety to the aglycone is thermally and energetically fragile. In standard LC-MS/MS workflows, aggressive source parameters—specifically Cone Voltage (Waters), Fragmentor Voltage (Agilent), or Declustering Potential (Sciex)—can rupture this bond before the analyte reaches the quadrupole.
This phenomenon, In-Source Fragmentation (ISF) , leads to two critical failures:
-
False Negatives: Underestimation of the glucuronide concentration.
-
False Positives: The glucuronide converts to the parent drug inside the source, appearing as the parent drug at the glucuronide’s retention time.
This guide provides a physics-based protocol to optimize Electrospray Ionization (ESI) parameters specifically for preserving labile glucuronide conjugates.
Mechanism of Failure: Why Glucuronides Break
To optimize, we must understand the forces at play. ESI involves three stages: droplet formation, desolvation, and ion sampling.
-
Thermal Stress: High desolvation temperatures transfer vibrational energy to the molecule. While necessary for droplet evaporation, excess heat weakens the glycosidic bond.
-
Collisional Activation (The Primary Culprit): As ions transition from atmospheric pressure to the vacuum interface, they are accelerated by a voltage potential (Cone/Fragmentor). If this potential is too high, ions collide with residual gas molecules with sufficient kinetic energy to sever the O-glycosidic bond (neutral loss of 176 Da), leaving only the aglycone (parent) ion.
Diagram 1: The Physics of In-Source Fragmentation
Caption: Schematic of the ESI interface showing where excessive acceleration voltage causes collisional breakage of the glucuronide bond.
Method Development Strategy
Step 1: Polarity Selection (Negative vs. Positive)
While positive mode (ESI+) is standard for many basic drugs, Negative mode (ESI-) is often superior for glucuronides.
-
Reasoning: The carboxyl group on the glucuronic acid moiety has a pKa of ~3.2. It deprotonates easily to form [M-H]-.
-
Benefit: ESI- often has lower background noise and requires less energy to ionize than forcing a proton onto a complex conjugate in ESI+, reducing the likelihood of ISF.
Step 2: The "Survival Yield" Optimization
You cannot rely on auto-tune algorithms, which optimize for maximum signal intensity. Auto-tune will often ramp the voltage until the glucuronide fragments, erroneously locking onto the high-intensity fragment signal.
Protocol: Voltage Ramping
-
Setup: Prepare a 1 µg/mL solution of the glucuronide standard in 50:50 Mobile Phase A/B.
-
Infusion: Infuse directly into the source at 10 µL/min (combined with LC flow if possible to simulate real desolvation conditions).
-
Monitor: Set Q1 to scan for the Glucuronide Parent [M-H]- AND the Aglycone (Parent Drug) [Parent-H]-.
-
Ramp: Increment the Cone Voltage (Waters) / Fragmentor (Agilent) / DP (Sciex) from 0V to 100V in 5V steps.
-
Plot: Graph the intensity of the Glucuronide vs. the Aglycone.
-
Selection: Choose the highest voltage where the Aglycone signal is < 5% of the Glucuronide signal.
Step 3: Temperature Tuning
-
Source Temp: Keep moderate (100°C - 150°C).
-
Desolvation Gas Temp: This is flow-rate dependent. For standard flow (0.3 - 0.5 mL/min), 350°C is common, but for glucuronides, test 250°C, 300°C, and 350°C. Select the lowest temperature that provides stable spray without droplet sputtering.
Optimization Workflow & Validation
The following diagram outlines the decision tree for developing a robust glucuronide method.
Diagram 2: Optimization & Validation Workflow
Caption: Step-by-step decision tree for eliminating ISF artifacts during method development.
Summary of Critical Parameters
| Parameter | Vendor Terminology | Recommended Starting Range for Glucuronides | Impact of Setting Too High |
| Acceleration Voltage | Cone Voltage (Waters) Fragmentor (Agilent) Declustering Potential (Sciex) | 10 - 30 V (Low) | CRITICAL: Immediate rupture of O-glycosidic bond. |
| Source Temp | Source Temp (Waters) Gas 1 / Source (Sciex) | 100°C - 120°C | Thermal degradation of analyte. |
| Desolvation Gas | Desolvation Temp (Waters) Gas Temp (Agilent) | 300°C - 350°C | Necessary for ionization, but excessive heat promotes fragility. |
| pH Modifier | Mobile Phase Additive | 0.01% - 0.1% Formic Acid or Ammonium Acetate | High acid concentration can encourage hydrolysis. |
Validation Protocol: The "Chromatographic Truth"
To verify your source parameters are optimized, you must distinguish between chemical conversion (real metabolism/degradation) and ISF (instrument artifact).
-
Inject Pure Standard: Inject the pure glucuronide standard onto the column.
-
Monitor Two Channels:
-
Channel A: Glucuronide MRM.
-
Channel B: Parent Drug MRM.
-
-
Analyze Retention Time (RT):
-
Glucuronides are more polar; they should elute earlier than the parent drug.
-
If you see a peak in the Parent Channel (B) at the exact RT of the Glucuronide: This is In-Source Fragmentation . Your source is turning the glucuronide into the parent. Action: Lower Cone Voltage.
-
If you see a peak in the Parent Channel (B) at the Parent's RT: This is Chemical Impurity/Degradation in the vial. Action: Check sample stability.
-
References
-
Yan, Z., et al. (2003). Cone voltage induced in-source dissociation of glucuronides in electrospray and implications in biological analyses.[1] Rapid Communications in Mass Spectrometry.[1][2] [Link]
-
FDA Bioanalytical Method Validation Guidance for Industry (2018). Section on Stability and Metabolite Interference. [Link]
-
Waters Corporation. LC-MS Analysis of Pyrene Glucuronide: Optimization of Cone Voltage. [Link]
-
Xu, Y., et al. (2015).[2] Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. Analytical Chemistry.[2][3][4][5][6][7][8][9][10] [Link]
Sources
- 1. Cone voltage induced in-source dissociation of glucuronides in electrospray and implications in biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics (Journal Article) | OSTI.GOV [osti.gov]
- 3. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | RUTHIGEN [ruthigen.com]
- 4. waters.com [waters.com]
- 5. Positive vs Negative Ion Mode in Metabolomics: Why Most Studies Choose Positive Mode [arome-science.com]
- 6. nebiolab.com [nebiolab.com]
- 7. scispace.com [scispace.com]
- 8. Development and validation of LCMS method for determination of Ethyl Glucuronide (EtG) in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A positive-negative switching LC-MS/MS method for quantification of fenoldopam and its phase II metabolites: Applications to a pharmacokinetic study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
High-Performance Simultaneous Quantification of Nortriptyline and its Glucuronide Conjugates via LC-MS/MS
Executive Summary
This application note details a robust protocol for the simultaneous quantification of Nortriptyline (NT) and its polar glucuronide metabolites (specifically Nortriptyline-N-glucuronide and 10-hydroxy-nortriptyline glucuronides) in human plasma.
The Challenge: Glucuronide conjugates are significantly more polar than the parent drug and are thermally labile. A critical failure mode in bioanalysis is in-source fragmentation , where the glucuronide cleaves inside the mass spectrometer ion source, mimicking the parent drug.[1] If the metabolites are not chromatographically resolved from the parent, this results in a gross overestimation of Nortriptyline levels.
The Solution: This guide presents a validated Solid Phase Extraction (SPE) workflow using polymeric sorbents to ensure recovery of both hydrophobic parent and hydrophilic metabolites, coupled with a specific LC gradient designed to separate the "isobaric-mimic" glucuronides from the parent drug.
Part 1: Metabolic Context & Analytical Strategy
Nortriptyline is a secondary amine Tricyclic Antidepressant (TCA).[2][3][4] Its metabolism involves two major pathways relevant to this protocol:
-
N-Glucuronidation: Direct conjugation of glucuronic acid to the secondary amine.
-
Hydroxylation & O-Glucuronidation: CYP2D6-mediated hydroxylation to 10-hydroxy-nortriptyline (10-OH-NT), followed by conjugation to O-glucuronides.
Metabolic Pathway Visualization
Figure 1: Metabolic fate of Nortriptyline showing direct N-glucuronidation and downstream O-glucuronidation.
Part 2: Method Development & Causality
The "In-Source Fragmentation" Trap
A common error in TCA analysis is assuming that monitoring the parent transition (
-
Mechanism: In the hot ESI source, Nortriptyline-N-Glucuronide (
440) can lose the glucuronic acid moiety (-176 Da) before entering the first quadrupole. -
Result: The mass spectrometer detects an ion at
264 that originated from the metabolite, not the parent. -
Prevention: The chromatography must separate the glucuronide (eluting earlier) from the parent. If they co-elute, quantification is invalid.
Column Selection
-
Choice: Biphenyl or Phenyl-Hexyl stationary phase.
-
Why: TCAs contain aromatic rings. Phenyl phases offer
interactions that provide better retention and peak shape for basic TCAs compared to standard C18, while still retaining the polar glucuronides sufficiently to separate them from the solvent front.
pH Control
-
Mobile Phase: Acidic (0.1% Formic Acid).[5]
-
Why: High pH improves TCA peak shape but destabilizes acyl-glucuronides (though N-glucuronides are more stable, O-glucuronides can be sensitive). Acidic conditions are safer for simultaneous metabolite quantification.
Part 3: Experimental Protocols
Protocol A: Sample Preparation (Polymeric SPE)
Objective: Extract basic parent (hydrophobic) and acidic/zwitterionic glucuronides (hydrophilic) simultaneously.
Materials:
-
Oasis HLB (Hydrophilic-Lipophilic Balanced) Cartridges (30 mg/1 cc) or equivalent.
-
Note: Do not use Mixed-mode Cation Exchange (MCX) if you wish to retain the acidic glucuronides without complex pH maneuvering, as the wash steps in MCX can strip polar metabolites.
Step-by-Step:
-
Sample Pre-treatment: Aliquot 200
L human plasma. Add 20 L Internal Standard (IS) working solution (Deuterated Nortriptyline-d3). Dilute with 200 L 2% o-phosphoric acid in water.-
Logic: Acidification disrupts protein binding and ionizes the basic amine of the parent drug.
-
-
Conditioning: Condition SPE cartridge with 1 mL Methanol, followed by 1 mL Water.
-
Loading: Load the pre-treated sample onto the cartridge at a slow flow rate (approx. 1 mL/min).
-
Wash: Wash with 1 mL 5% Methanol in Water.
-
Critical: Do not use higher organic content or strong buffers, or you risk eluting the polar glucuronides.
-
-
Elution: Elute with 1 mL Methanol.
-
Logic: Pure methanol is strong enough to elute the hydrophobic parent and polar enough to solubilize the glucuronides.
-
-
Reconstitution: Evaporate eluate to dryness under Nitrogen at 40°C. Reconstitute in 100
L Mobile Phase A/B (90:10).
Protocol B: LC-MS/MS Acquisition[6]
LC Parameters:
-
System: UHPLC (e.g., Agilent 1290 or Waters Acquity).
-
Column: Kinetex Biphenyl (100 x 2.1 mm, 1.7
m) or equivalent. -
Mobile Phase A: 0.1% Formic Acid in Water (10 mM Ammonium Formate optional for sensitivity).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.[6]
-
Column Temp: 40°C.
Gradient Table:
| Time (min) | %B | Event |
|---|---|---|
| 0.00 | 10 | Initial Hold (Retain Glucuronides) |
| 1.00 | 10 | End Isocratic Hold |
| 4.00 | 90 | Elute Parent (Nortriptyline) |
| 5.00 | 90 | Wash |
| 5.10 | 10 | Re-equilibrate |
| 7.00 | 10 | End Run |
MS Parameters (ESI Positive):
-
Source Temp: 500°C.
-
Capillary Voltage: 3.5 kV.
-
Desolvation Gas: 1000 L/hr.
MRM Transitions:
| Analyte | Precursor ( | Product ( | Cone (V) | CE (eV) | Type |
| Nortriptyline | 264.2 | 233.1 | 30 | 20 | Quant |
| 264.2 | 91.1 | 30 | 45 | Qual | |
| NT-N-Glucuronide | 440.2 | 264.2 | 35 | 15 | Quant |
| 440.2 | 233.1 | 35 | 35 | Qual | |
| 10-OH-NT-Gluc | 456.2 | 280.1 | 35 | 18 | Quant |
| Nortriptyline-d3 (IS) | 267.2 | 233.1 | 30 | 20 | IS |
Note: The transition 440
Part 4: Workflow Visualization
Figure 2: End-to-end analytical workflow emphasizing the SPE cleanup and LC-MS analysis.[7]
Part 5: Validation & Troubleshooting
Critical Validation Step: Metabolite Stability
Glucuronides can degrade back to the parent drug during processing or storage, leading to overestimation of the parent.
-
Freeze-Thaw Stability: Spiked glucuronide QC samples must be subjected to 3 freeze-thaw cycles. Monitor for the appearance of the parent drug peak in these samples.[1]
-
In-Source Fragmentation Check: Inject a pure standard of Nortriptyline-Glucuronide.
-
Monitor the Parent Drug channel (
264 233). -
You will see a peak. This peak represents the glucuronide converting to parent in the source.
-
Pass Criteria: This peak must elute at the Glucuronide retention time (e.g., 1.5 min), distinctly separated from the actual Parent Drug retention time (e.g., 4.0 min).
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Parent signal in Blank | Carryover | Switch to a stronger needle wash (e.g., 50:25:25 ACN:MeOH:IPA + 0.1% FA). |
| Low Glucuronide Recovery | Wash step too strong | Ensure SPE wash is |
| Peak Tailing (Parent) | Silanol interactions | Add 10mM Ammonium Formate to Mobile Phase A or switch to a charged-surface hybrid column. |
| Co-elution | Gradient too steep | Extend the initial isocratic hold at 10% B to force separation of polar metabolites. |
References
-
Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
S. Ghassabian et al. (2012). "Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS." IntechOpen. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 4539, Nortriptyline. Retrieved from [Link]
-
Zheng, J. et al. (2020). "Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides." Bioanalysis. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. eugenomic.com [eugenomic.com]
- 4. ClinPGx [clinpgx.org]
- 5. Fast and sensitive LC-MS/MS assay for quantification of nortriptyline and its active metabolites E- and Z-10-hydroxynortriptyline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Validated LC-MS (ESI) assay for the simultaneous determination of amitriptyline and its metabolite nortriptyline in rat plasma: application to a pharmacokinetic comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uab.edu [uab.edu]
Mobile phase additives for Nortriptyline-d3 N-glucuronide chromatography
Application Note: Optimized Mobile Phase Chemistry for Nortriptyline-d3 N-glucuronide LC-MS/MS Analysis
Part 1: Executive Summary & Core Directive
The Optimal System: For the chromatographic separation and mass spectrometric detection of Nortriptyline-d3 N-glucuronide , the recommended mobile phase additive system is 10 mM Ammonium Formate buffered with 0.1% Formic Acid (pH ~3.0) .
Rationale: This specific combination addresses the three critical challenges posed by this analyte:
-
Silanol Suppression: The ammonium ions (
) effectively compete with the basic amine moiety of the nortriptyline backbone for active silanol sites on the stationary phase, significantly reducing peak tailing. -
Ionization Efficiency: The acidic environment (formic acid) ensures full protonation of the analyte for maximal sensitivity in Positive Electrospray Ionization (+ESI) mode.
-
Metabolite Stability: A pH of ~3.0 is sufficiently acidic to promote ionization but mild enough to prevent the on-column hydrolysis of the N-glucuronide bond, which can occur under highly acidic (< pH 2) or highly alkaline (> pH 9) conditions.[1]
Part 2: Technical Background & Mechanistic Insight
Analyte Chemistry
Nortriptyline-d3 N-glucuronide is a Phase II metabolite of the tricyclic antidepressant Nortriptyline.[1] Unlike the parent compound (a lipophilic secondary amine), the glucuronide conjugate is highly polar and zwitterionic.
-
Moiety A (TCA Backbone): Contains a secondary amine (pKa ~9.7).[1] In acidic mobile phases, this is positively charged (
).[1] -
Moiety B (Glucuronic Acid): Contains a carboxylic acid (pKa ~3.2).[1] In acidic mobile phases (pH < 3), this is protonated (neutral).[1]
-
The Challenge: If the pH is neutral (pH 7), the molecule is a zwitterion (Amine+, Carboxyl-), leading to poor retention on C18 and potential "breakthrough" in solid-phase extraction. If the pH is too high, the glucuronide linkage may become unstable.
The "Silanol Effect" and Ammonium Additives
Tricyclic antidepressants (TCAs) are notorious for severe peak tailing on silica-based C18 columns.[1] This is caused by the interaction between the positively charged amine of the drug and the deprotonated silanol groups (
Why Formic Acid alone is insufficient: While Formic Acid lowers the pH (suppressing silanol ionization), it does not provide a counter-ion to block the remaining accessible silanols.
The Solution: Ammonium Formate:
Adding 10 mM Ammonium Formate provides a high concentration of
Part 3: Detailed Experimental Protocol
Reagents & Materials
-
Analyte: Nortriptyline-d3 N-glucuronide (Reference Standard).[1]
-
Solvent A (Aqueous): 10 mM Ammonium Formate in LC-MS grade Water + 0.1% Formic Acid.[1]
-
Solvent B (Organic): 0.1% Formic Acid in LC-MS grade Acetonitrile.[1]
-
Note: Acetonitrile is preferred over Methanol for TCAs to lower backpressure and improve desolvation efficiency.
-
-
Column: C18 Charged Surface Hybrid (CSH) or End-capped C18 (e.g., Waters XSelect CSH C18 or Phenomenex Kinetex C18), 2.1 x 50 mm, 1.7 µm or 2.6 µm.
LC-MS/MS Conditions
| Parameter | Setting | Notes |
| Flow Rate | 0.4 - 0.5 mL/min | High flow assists in rapid elution of the polar glucuronide.[1] |
| Column Temp | 40°C | Elevated temperature reduces viscosity and improves mass transfer. |
| Injection Vol | 2 - 5 µL | Keep low to prevent solvent effects on early eluting peaks.[1] |
| Run Time | 4.5 Minutes | Optimized for high-throughput bioanalysis.[1] |
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 5% | Initial Hold (Focusing) |
| 0.50 | 5% | End of Loading |
| 3.00 | 95% | Linear Ramp (Elution) |
| 3.50 | 95% | Wash |
| 3.60 | 5% | Return to Initial |
| 4.50 | 5% | Re-equilibration |
Mass Spectrometry Parameters (Source: ESI+)
-
Capillary Voltage: 2.5 - 3.0 kV[1]
-
Desolvation Temperature: 500°C
-
Cone Gas Flow: 150 L/Hr
-
Desolvation Gas Flow: 1000 L/Hr
-
MRM Transition: Monitor the loss of the glucuronic acid moiety (176 Da).
Part 4: Stability & Validation Workflow
A critical aspect of analyzing glucuronides is ensuring they do not degrade back into the parent drug during analysis, which would skew quantification.
Diagram: Analytical Workflow & Stability Check
Caption: Workflow emphasizing non-acidic sample preparation to prevent pre-column hydrolysis.
Self-Validating Stability Protocol:
-
The "Zero-Hour" Test: Inject a neat standard of Nortriptyline-d3 N-glucuronide immediately after preparation.[1]
-
The "On-Column" Test: Monitor the MRM transition for the parent drug (Nortriptyline-d3).
-
Acceptance Criteria: The peak area of the parent drug should be < 1-2% of the glucuronide peak area. If it is higher, on-column hydrolysis is occurring (likely due to excessive temperature or extreme pH) or the standard is degraded.[1]
Part 5: Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary silanol interactions.[1] | Increase Ammonium Formate to 20 mM. Ensure column is "end-capped".[1] |
| Split Peaks | Solvent mismatch. | Reduce injection volume or match sample diluent to initial mobile phase (5% ACN).[1] |
| Low Sensitivity | Ion suppression.[1] | Check if Ammonium concentration is too high (>20mM can suppress signal).[1] |
| Retention Shift | pH drift in aqueous mobile phase.[1] | Prepare Mobile Phase A fresh daily; Formic acid is volatile.[1] |
References
-
Waters Corporation. (2012).[1] Analysis of Tricyclic Antidepressants in Human Urine Using UltraPerformance Convergence Chromatography (UPC2).[1] Application Note. Link
-
Sitasuwan, P., et al. (2024).[1][3] Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. Forensic Science International.[1] Link
-
Castro, A., et al. (2010).[1] Simultaneous determination of amitriptyline and nortriptyline in human plasma by LC-MS/MS.[1][4] Journal of Pharmaceutical and Biomedical Analysis. Link
-
PubChem. (2025).[1][5] Nortriptyline-d3 Hydrochloride Compound Summary. National Library of Medicine.[1] Link[1]
Sources
- 1. Nortriptyline-d3 hydrochloride | C19H22ClN | CID 45040130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nortriptyline N-Glucuronide | Axios Research [axios-research.com]
- 3. Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nortriptyline | C19H21N | CID 4543 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Guide: Solving Matrix Effects in Nortriptyline LC-MS Analysis
To: Research Scientists, Bioanalytical Method Developers From: Senior Application Scientist, Mass Spectrometry Division Subject: Troubleshooting Ion Suppression and Recovery Issues in Tricyclic Antidepressant Analysis
Introduction
Nortriptyline (NTP), a secondary amine tricyclic antidepressant (TCA), presents a dual challenge in LC-MS/MS bioanalysis: it is highly lipophilic (logP ~3.9) and strongly basic (pKa ~9.7). These physicochemical properties make it prone to severe adsorption (tailing) on chromatographic stationary phases and susceptible to deep matrix effects—specifically ion suppression from endogenous phospholipids in plasma/serum.[1]
This guide moves beyond standard protocols to address the causality of assay failure. It provides self-validating workflows to diagnose, isolate, and eliminate matrix effects, ensuring your data meets the rigorous standards of FDA/EMA bioanalytical guidelines.
Part 1: Diagnostic & Validation (The "Is it Matrix Effect?" Phase)
Q: My internal standard response is variable, but retention times are stable. Is this a matrix effect or an extraction issue?
A: You must distinguish between Extraction Recovery (RE) and Matrix Effect (ME) . A variable Internal Standard (IS) response often signals that unseen matrix components (like glycerophosphocholines) are co-eluting with your analyte, competing for charge in the ESI source.
The Diagnostic Experiment: Post-Column Infusion Do not rely on "post-extraction spikes" alone. You need to map the ionization environment across the entire chromatographic run.
Protocol:
-
Setup: Tee-in a constant flow of Nortriptyline standard (100 ng/mL) into the effluent of the LC column before it enters the MS source.
-
Injection: Inject a blank extracted matrix (e.g., plasma processed via your current method).
-
Observation: Monitor the baseline of the infused Nortriptyline.
Visualizing the Workflow:
Figure 1: Diagnostic workflow to distinguish matrix effects from instrument performance issues.
Part 2: Sample Preparation Strategies (The "Clean Up" Phase)
Q: I am using Protein Precipitation (PPT) with Acetonitrile. It’s fast, but I see significant ion suppression. Why?
A: PPT removes proteins but leaves behind over 99% of endogenous phospholipids. Phospholipids (PLs) are the "silent killers" of LC-MS sensitivity. They often elute late in the gradient or "wrap around" to the next injection, causing unpredictable suppression.
Comparative Strategy: PPT vs. LLE vs. SPE For Nortriptyline, a basic lipophilic drug, Liquid-Liquid Extraction (LLE) or Mixed-Mode Cation Exchange (MCX) SPE provides superior cleanliness compared to PPT.
| Method | Mechanism | PL Removal | Recovery (NTP) | Recommendation |
| Protein Precipitation (PPT) | Solubility exclusion | < 10% | High (>90%) | Avoid for low LOQ assays. High risk of matrix effects. |
| Liquid-Liquid Extraction (LLE) | Partitioning (LogP driven) | High (>90%) | Medium (70-85%) | Recommended. Use Hexane:Isoamyl Alcohol (99:1). |
| Solid Phase Extraction (MCX) | Ionic + Hydrophobic | Very High (>99%) | High (>85%) | Gold Standard. Washes away all neutrals and PLs. |
Protocol: Optimized LLE for Nortriptyline Rationale: Nortriptyline (pKa 9.7) must be uncharged to extract into organic solvent.
-
Alkalinization: Add 50 µL of 0.5 M NaOH to 200 µL plasma (pH > 11).
-
Extraction: Add 1.0 mL Hexane:Isoamyl Alcohol (99:1) . The isoamyl alcohol prevents adsorption to glass surfaces.
-
Mixing: Vortex 5 min, Centrifuge 10 min at 4000 rpm.
-
Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic layer.
-
Reconstitution: Evaporate to dryness and reconstitute in mobile phase.
Protocol: Mixed-Mode Cation Exchange (MCX) SPE Rationale: Uses the positive charge of NTP at acidic pH to lock it to the sorbent while washing away interferences.
-
Load: Acidify plasma with 2% Formic Acid (pH < 4). Load onto MCX cartridge.
-
Wash 1 (Acidic): 2% Formic Acid in water (Removes proteins/salts).
-
Wash 2 (Organic): 100% Methanol (Removes neutrals/hydrophobic interferences). Crucial step for PL removal.
-
Elute: 5% Ammonium Hydroxide in Methanol (Releases basic NTP).
Part 3: Chromatographic Solutions (The "Separation" Phase)
Q: Even with clean extracts, I see peak tailing and shifting retention times. How do I fix this?
A: Peak tailing for Nortriptyline is caused by the interaction of the secondary amine with residual silanol groups on the silica column. Shifting retention times usually indicate phospholipid buildup on the column.
Solution 1: The "High pH" Strategy Standard acidic mobile phases (Formic Acid) protonate NTP, making it repel from the stationary phase (early elution) but interact with silanols (tailing).
-
Switch to: 10 mM Ammonium Bicarbonate (pH 10) in Water/Methanol.
-
Why: At pH 10, NTP is neutral (deprotonated). It retains better (hydrophobic retention) and does not interact with silanols, resulting in sharp, symmetrical peaks. Note: Ensure your column is pH 10 stable (e.g., Waters XBridge or Agilent Poroshell HPH).
Solution 2: Phospholipid Flushing If you must use acidic conditions, you must force phospholipids off the column.
-
Gradient: Ensure your gradient goes to 95% B (Organic) and holds for at least 2 minutes.
-
Column Choice: Use a Biphenyl phase.[3] It offers unique pi-pi selectivity for aromatics like Nortriptyline, separating it from the aliphatic phospholipids.
Visualizing the Sample Prep Decision:
Figure 2: Decision tree for selecting the appropriate extraction methodology based on sensitivity needs.
Part 4: Internal Standards (The "Correction" Phase)
Q: Can I use Amitriptyline or another TCA as an internal standard?
A: No. While structurally similar, Amitriptyline is a tertiary amine, while Nortriptyline is a secondary amine. They have different pKa values and extraction efficiencies.
-
The Risk: In the presence of matrix effects (ion suppression), an analog IS may be suppressed differently than the analyte.
-
The Solution: You must use a Stable Isotope Labeled (SIL) IS, specifically Nortriptyline-d3 (deuterated).
-
Mechanism:[1][5][6] Since the physicochemical properties are nearly identical, the SIL-IS co-elutes with the analyte and experiences the exact same matrix suppression. The ratio of Analyte/IS remains constant, correcting the quantitative result.
References
-
Nielsen, K. K., & Johansen, S. S. (2012).[3] Determination of blood levels of antidepressants by high-performance liquid chromatography. Journal of Chromatography B. Link
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Link
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry. Link
-
Patel, B. N., et al. (2010). Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of nortriptyline and 10-hydroxynortriptyline in human plasma. Biomedical Chromatography. Link
-
Waters Corporation. (2014). Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. Application Note. Link
Sources
Reducing carryover in high-sensitivity TCA metabolite assays
Topic: Reducing Carryover in Tricarboxylic Acid (TCA) Metabolite Assays Role: Senior Application Scientist Status: Operational
Mission Statement
Welcome to the TCA Assay Support Center. If you are quantifying Citrate, Malate, Succinate, or Fumarate by LC-MS/MS, you know the struggle: these small, polar, polycarboxylic acids are "sticky" by nature. They cling to stainless steel, hide in valve rotors, and create ghost peaks that ruin low-concentration quantitation.
This guide moves beyond generic advice. We focus on the specific physicochemical properties of TCA metabolites—primarily their acidity and metal-chelating ability—to eliminate carryover at the source.
Module 1: The Injector & Autosampler Strategy
The most common source of carryover is not the column; it is the sample introduction system.
Q: I see <0.5% carryover in my first blank, but it persists for multiple runs. Is my needle wash weak?
A: It is likely not just "weak," but chemically mismatched. TCA metabolites are highly soluble in water but adhere to metal surfaces via ionic interactions. A pure organic wash (like 100% Acetonitrile) often fails to solubilize the salts of these acids, effectively "locking" them onto the needle surface rather than washing them off.
The Fix: The "Protonate & Strip" Dual-Wash Protocol You must protonate the carboxylic groups to break ionic interactions before stripping them with organic solvent.
| Parameter | Recommended Protocol | Mechanism |
| Weak Wash (Aqueous) | 95:5 Water:Acetonitrile + 0.5% Formic Acid | The high water content dissolves polar salts. The acid ensures TCA metabolites are in their neutral (protonated) state, reducing metal adhesion. |
| Strong Wash (Organic) | 50:25:25 Acetonitrile:Methanol:Isopropanol + 0.2% Formic Acid | The organic blend removes hydrophobic residues. The acid prevents re-ionization during the wash step. |
| Wash Time | Minimum 10 seconds (or 3x volume of loop) | Physical shear force is required to dislodge analytes from the needle coating. |
Critical Check: Ensure your autosampler needle depth is not set to "bottom." If the needle touches the bottom of the vial, it can pick up particulate matter or adhesive from the septum, creating a "reservoir" for carryover that no solvent can wash away.
Module 2: The "Metal Trap" (Column & Flow Path)
TCA metabolites are chelators. If your peaks tail or "ghost" appears in gradient blanks, your system hardware is likely the culprit.
Q: I see peak tailing and carryover specifically for Citrate and Isocitrate, but not for other metabolites. Why?
A: Citrate and Isocitrate are tricarboxylic acids with high affinity for Iron (Fe) and Nickel (Ni). Standard stainless steel LC systems and column frits act as "sinks." The metabolites bind to the metal during the sample load (adsorption) and slowly leach off during the gradient or subsequent runs (desorption/carryover).
The Fix: Passivation and Inert Hardware You cannot wash away metal chelation with standard solvents. You must block the interaction.
-
Hardware Upgrade (Gold Standard): Use a system with PEEK-lined tubing and "Bio-inert" or "Metal-Free" columns (e.g., Waters MaxPeak™ or Agilent InfinityLab Deactivator additives).
-
Chemical Passivation (The Workaround): If you must use a stainless steel system, passivate it overnight with 30% Phosphoric Acid (disconnect the MS!). This creates a phosphate layer on the steel, blocking active sites.
-
Mobile Phase Additive: Add 5 µM Medronic Acid or EDTA to your aqueous mobile phase. Note: This can suppress MS ionization, so use the minimum effective concentration.
Module 3: Diagnostic Workflow
Don't guess. Isolate the source.
Q: How do I distinguish between injector carryover and column carryover?
A: Perform the "Zero-Injection" test.
-
Run a High Concentration Standard.
-
Run a Standard Blank (Injection of solvent).
-
Run a "Zero" Gradient (Run the gradient program without triggering the injector needle/valve).
-
Result: Peak present? = System/Column Contamination (The analyte is stuck on the column or in the mobile phase).
-
Result: No Peak? = Injector Carryover (The analyte is on the needle/loop).[5]
-
Visualizing the Troubleshooting Logic
Figure 1: Diagnostic decision tree for isolating the source of TCA metabolite carryover.
Module 4: Experimental Protocol for System Passivation
Use this protocol if you suspect metal-induced carryover (tailing/ghosting) on a stainless steel system.
Objective: Create an inert phosphate barrier on stainless steel surfaces to prevent TCA chelation.
Reagents:
Protocol:
-
Disconnect the Mass Spectrometer. (Phosphoric acid is non-volatile and will ruin your MS source). Connect the column outlet to waste.
-
Remove the Analytical Column. Install a restriction capillary or a union connector.
-
Prepare Passivation Solution: Mix 30% Phosphoric Acid in Water (v/v).
-
Flush System: Pump the solution at 1.0 mL/min for 60 minutes through all lines (A and B).
-
Wash: Flush with 100% Water for 60 minutes to remove all acid.
-
Organic Flush: Flush with 50:50 Acetonitrile:Water for 30 minutes.
-
Reconnect: Re-install the analytical column and reconnect the MS.
Module 5: The Chelation Mechanism
Understanding the enemy.
TCA metabolites are not just "sticking" via hydrophobic effect (which C18 columns rely on). They are binding via Lewis Acid-Base interactions with the metal oxide layer on your hardware.
Figure 2: Mechanism of TCA metabolite adsorption on stainless steel hardware.
References
-
Waters Corporation. (2025). Separation and Analysis of TCA Cycle Analytes by Mixed-Mode Chromatography Coupled with Mass Spectrometry. Application Note. Link
-
Agilent Technologies. (2023).[9] Achieving Lowest Carryover with Agilent 1290 Infinity LC and LC/MS Systems. Technical Note. Link
-
Thermo Fisher Scientific. (2017). Carryover & Contamination Causes & Cures – Assuring the Quantitative Accuracy of LC-MS/MS Methods. Technical Guide. Link
-
National Institutes of Health (NIH). (2019). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules. Mass Spectrometry (Tokyo). Link
-
LCGC International. (2024). Why Do Peaks Tail? Troubleshooting Metal Interactions in HPLC. LC Troubleshooting Bible. Link
Sources
Minimizing hydrolysis of N-glucuronides during extraction
Current Status: Operational Ticket ID: N-GLUC-STAB-001 Subject: Minimizing Hydrolysis of N-Glucuronides During Extraction Assigned Specialist: Senior Application Scientist
Mission Statement
You are accessing this guide because you suspect your N-glucuronide metabolite is degrading back into its parent drug during sample preparation. This is a common but critical failure mode in bioanalysis. Unlike O-glucuronides, N-glucuronides (specifically quaternary ammonium-linked and aromatic amine conjugates) are notoriously acid-labile and thermally unstable.
Standard bioanalytical protocols (often using 0.1% Formic Acid) will actively destroy these metabolites, leading to underestimation of the metabolite and overestimation of the parent drug . This guide provides the corrective workflows to preserve sample integrity.
Module 1: The Mechanism of Failure
Why is my metabolite disappearing?
The bond between the glucuronic acid moiety and the nitrogen atom (
-
Protonation (Acidic pH): High concentrations of
ions protonate the nitrogen or the glycosidic oxygen, making the bond a better leaving group. -
Thermal Energy: Heat amplifies the reaction rate, particularly during solvent evaporation steps.
Visualizing the Risk Pathway
The following diagram illustrates the critical control points where hydrolysis occurs.
Figure 1: Critical failure points in standard extraction workflows. Acidification and heat are the primary drivers of N-glucuronide hydrolysis.
Module 2: Optimized Extraction Protocols
Core Directive: Abandon generic "generic" acid-based extraction methods. Switch to neutral or slightly alkaline conditions.
Protocol A: Protein Precipitation (PPT) – Recommended
This is the safest method as it minimizes sample manipulation and time-on-bench.
| Step | Action | Technical Rationale |
| 1. Thawing | Thaw samples on wet ice (4°C). | Minimizes thermal degradation. |
| 2. Aliquoting | Transfer plasma/urine to a cooled plate. | Maintains cold chain. |
| 3. Precipitation | Add 100% Acetonitrile or Methanol (pre-chilled) containing 10 mM Ammonium Acetate . Ratio: 3:1 or 4:1 (Solvent:Sample). | The ammonium salt buffers the solution, neutralizing any residual acidity and preventing hydrolysis. |
| 4. Vortex/Spin | Vortex 1 min, Centrifuge at 4,000g for 10 min at 4°C . | Cold centrifugation prevents localized heating. |
| 5. Transfer | Transfer supernatant to a clean plate. | |
| 6. Dilution | Dilute with Water (10 mM NH₄OAc) . DO NOT EVAPORATE. | Evaporation concentrates trace acids and applies heat. Direct injection is preferred. |
Protocol B: Solid Phase Extraction (SPE) – Use with Caution
Use SPE only if sensitivity requirements demand it. You must avoid acidic wash/elution steps.
-
Conditioning: Methanol followed by 10 mM Ammonium Acetate (pH ~7).
-
Loading: Sample diluted in 10 mM Ammonium Acetate.
-
Wash: 5-10% Methanol in Water (Neutral pH). Avoid Formic Acid.
-
Elution: 100% Methanol or Acetonitrile.
-
Drying: If necessary, evaporate under Nitrogen at ambient temperature (max 25°C) . Do not apply heat.
Module 3: Troubleshooting & FAQs
Q1: I see the parent drug peak increasing in my autosampler over time. Why?
Diagnosis: On-instrument hydrolysis. Root Cause: Your reconstitution solvent or mobile phase is likely acidic. Even if the extraction was neutral, sitting in an acidic mobile phase (Mobile Phase A: 0.1% Formic Acid) in the autosampler can degrade the N-glucuronide. Solution:
-
Immediate: Keep the autosampler temperature at 4°C.
-
Systemic: Switch Mobile Phase A to 10 mM Ammonium Acetate (pH 6.8) or 0.1% Ammonium Hydroxide . If you must use acid for chromatography, ensure the autosampler residence time is <1 hour.
Q2: How do I distinguish between "Chemical Hydrolysis" and "In-Source Fragmentation"?
Diagnosis: This is the most common confusion. In-Source Fragmentation (ISF) occurs inside the Mass Spectrometer source, not in the vial.
-
Scenario: The N-glucuronide enters the source, loses the glucuronic acid moiety (-176 Da), and is detected as the parent drug at the retention time of the glucuronide.
-
The Test:
-
Inject a pure standard of the N-glucuronide.
-
Monitor the MRM transition for the Parent Drug .
-
If you see a peak for the Parent Drug at the N-glucuronide's retention time , you have ISF.
-
If you see a peak for the Parent Drug at the Parent Drug's retention time , you have chemical hydrolysis (sample degradation).
-
Q3: Can I use Dried Blood Spots (DBS)?
Answer: Generally, No . DBS cards are often chemically treated (sometimes acidic). Furthermore, the drying process (ambient air for hours) exposes the N-glucuronide to oxidation and hydrolysis. If DBS is mandatory, the cards must be pre-treated with a buffering agent (e.g., Sodium Borate) to maintain a neutral pH during drying [1].
Module 4: Validation Workflow (Decision Tree)
Use this logic flow to validate your method's stability before running clinical samples.
Figure 2: Diagnostic workflow to distinguish between method instability and instrumental artifacts.
References
-
Jemal, M., et al. (2012). "Evaluation of glucuronide metabolite stability in dried blood spots." Bioanalysis, 4(23), 2823-2832.[1]
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.
-
Zhu, X., et al. (2022).[2] "Determination of Acyl-, O-, and N- Glucuronide using Chemical Derivatization Coupled with Liquid Chromatography - High Resolution Mass Spectrometry." Drug Metabolism and Disposition.
-
Skopp, G., et al. (2004). "An investigation of the stability of free and glucuronidated 11-nor-delta9-tetrahydrocannabinol-9-carboxylic acid in authentic urine samples." Journal of Analytical Toxicology.
Sources
Technical Support Center: Navigating the Nuances of Nortriptyline N-glucuronide Stability
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center focused on the critical, yet often overlooked, aspect of bioanalysis: the pH-dependent stability of nortriptyline N-glucuronide. As drug development professionals, we understand that the accuracy of pharmacokinetic and toxicokinetic data hinges on the integrity of our analytical samples. Nortriptyline, a widely used tricyclic antidepressant, is extensively metabolized, with N-glucuronidation being a significant pathway in humans. The stability of this quaternary ammonium-linked glucuronide is not absolute and is profoundly influenced by the pH of the surrounding matrix.
This guide is designed to be a practical resource, moving beyond mere procedural steps to explain the underlying chemical principles. Here, you will find answers to common questions, troubleshooting advice for unexpected results, and detailed protocols to empower you to conduct robust stability assessments in your own laboratories.
Frequently Asked Questions (FAQs)
Here we address some of the most common queries our team receives regarding the stability of nortriptyline N-glucuronide.
Q1: What is nortriptyline N-glucuronide and why is its stability a concern?
Nortriptyline is a secondary amine that can be metabolized to form a quaternary ammonium-linked glucuronide[1][2]. This process involves the attachment of a glucuronic acid moiety to the nitrogen atom of the nortriptyline molecule, creating a more polar and readily excretable compound. The stability of this N-glucuronide is a critical concern because the glycosidic bond is susceptible to hydrolysis, which is the chemical cleavage of the bond, reverting the metabolite back to the parent drug, nortriptyline. This degradation can occur non-enzymatically and is highly dependent on the pH of the solution[3][4]. If this happens during sample collection, storage, or processing, it can lead to an underestimation of the metabolite and an overestimation of the parent drug, resulting in skewed pharmacokinetic data.
Q2: At what pH is nortriptyline N-glucuronide most stable and most labile?
Nortriptyline N-glucuronide, being a quaternary ammonium-linked glucuronide, is generally most stable in the neutral to slightly alkaline pH range. Studies on similar quaternary ammonium-linked glucuronides of other drugs with aliphatic tertiary amines have shown that they are stable for extended periods (e.g., 3 months) in a pH range of 4 to 10[5]. Conversely, these types of N-glucuronides can be more susceptible to hydrolysis under strongly acidic conditions (pH < 4)[3][4]. It is important to note that the exact pH-rate profile can be compound-specific.
Q3: Can the source of β-glucuronidase and the pH of the reaction affect the enzymatic hydrolysis of N-glucuronides?
Absolutely. While this guide focuses on chemical stability, it's crucial to understand the interplay with enzymatic hydrolysis, a common sample preparation step. The efficiency of β-glucuronidase enzymes is highly dependent on both the source of the enzyme (e.g., from E. coli, bovine liver, or mollusks) and the pH of the reaction buffer[5][6]. For instance, some β-glucuronidases show optimal activity for certain N-glucuronides in a pH range of 6.5-7.4[5][7]. Interestingly, for amitriptyline N-glucuronide, a related compound, enzymatic hydrolysis can be faster at a higher pH[6]. This highlights the need to optimize enzymatic hydrolysis conditions for your specific analyte and enzyme source.
Q4: What are the best practices for storing biological samples (plasma, urine) to ensure the stability of nortriptyline N-glucuronide?
To minimize the risk of ex vivo hydrolysis, biological samples should be handled with care. Here are some key recommendations:
-
Rapid Processing and Freezing: Process samples (e.g., centrifuge to separate plasma) as soon as possible after collection.
-
pH Adjustment: If feasible and validated, consider adjusting the pH of the sample to a neutral or slightly alkaline range (pH 7-8) before freezing.
-
Low-Temperature Storage: Store samples at ultra-low temperatures (-70°C or lower) to slow down any potential chemical degradation.
-
Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can compromise sample integrity. Aliquot samples into smaller volumes to avoid this.
Troubleshooting Guide
Encountering unexpected results is a common part of the scientific process. This section provides a structured approach to troubleshooting issues related to nortriptyline N-glucuronide stability.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Parent nortriptyline concentrations are higher than expected in stored samples. | The N-glucuronide metabolite may be hydrolyzing back to the parent drug during storage or sample processing. | 1. Verify Sample pH: Check the pH of your stored samples and processing buffers. Acidic conditions could be promoting hydrolysis. 2. Conduct a Stability Assessment: Perform a pH stability study (see protocol below) to determine the optimal pH for storage and analysis. 3. Review Storage Conditions: Ensure samples were consistently stored at -70°C or below and that freeze-thaw cycles were minimized. |
| High variability in metabolite concentrations between samples from the same time point. | Inconsistent sample handling, such as variations in time from collection to freezing or differences in storage conditions, can lead to variable degradation. | 1. Standardize Sample Handling SOPs: Ensure all personnel are following a strict and consistent protocol for sample collection, processing, and storage. 2. Audit Sample History: If possible, trace the handling history of the variable samples to identify any deviations from the standard procedure. |
| Poor recovery of nortriptyline N-glucuronide during solid-phase extraction (SPE). | The pH of the SPE buffers may be causing on-cartridge hydrolysis of the metabolite. | 1. Evaluate SPE Buffer pH: Measure the pH of all buffers used in your SPE method. 2. Test Alternative Buffers: If acidic buffers are being used, explore the use of neutral or slightly alkaline buffers, ensuring they are compatible with the SPE sorbent and elution solvent. |
| Incomplete enzymatic hydrolysis of the N-glucuronide. | The chosen β-glucuronidase may not be optimal for this specific metabolite, or the reaction conditions (pH, temperature, incubation time) are not ideal. | 1. Optimize Hydrolysis Conditions: Systematically vary the pH, temperature, and incubation time of your enzymatic hydrolysis to find the optimal conditions. 2. Test Different Enzyme Sources: Evaluate β-glucuronidases from different sources (E. coli, bovine liver, etc.) as their activity towards N-glucuronides can vary significantly[5]. |
Experimental Protocols & Data Presentation
To assist you in your laboratory work, we provide a detailed protocol for assessing the pH stability of nortriptyline N-glucuronide.
Protocol: pH Stability Assessment of Nortriptyline N-glucuronide in a Biological Matrix
Objective: To determine the rate of hydrolysis of nortriptyline N-glucuronide at various pH values in a relevant biological matrix (e.g., human plasma).
Materials:
-
Nortriptyline and Nortriptyline N-glucuronide analytical standards
-
Control human plasma (or other relevant matrix)
-
A series of buffers with pH values ranging from 3 to 10 (e.g., citrate, phosphate, borate buffers)
-
Internal standard (e.g., deuterated nortriptyline)
-
LC-MS/MS system
-
Standard laboratory equipment (pipettes, vials, centrifuge, etc.)
Methodology:
-
Preparation of Spiked Samples:
-
Thaw control human plasma on ice.
-
Spike the plasma with a known concentration of nortriptyline N-glucuronide (e.g., 100 ng/mL).
-
Gently mix and allow to equilibrate for 15 minutes on ice.
-
-
pH Adjustment:
-
Aliquot the spiked plasma into separate tubes.
-
For each aliquot, add a small volume of a specific pH buffer to achieve the desired final pH (e.g., pH 3, 4, 5, 6, 7, 8, 9, 10). Ensure the volume of buffer added is minimal to avoid significant dilution.
-
-
Incubation:
-
Incubate the samples at a controlled temperature (e.g., room temperature or 37°C) for a defined period.
-
Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours). The t=0 sample should be processed immediately after pH adjustment.
-
-
Sample Processing:
-
At each time point, immediately stop the reaction by adding a protein precipitation solvent (e.g., acetonitrile) containing the internal standard.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples for the concentrations of both nortriptyline N-glucuronide and nortriptyline using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the percentage of nortriptyline N-glucuronide remaining at each time point for each pH value, relative to the t=0 concentration.
-
Plot the percentage of remaining nortriptyline N-glucuronide against time for each pH.
-
Determine the hydrolysis rate constant (k) for each pH from the slope of the natural logarithm of the concentration versus time plot.
Data Presentation: pH Stability Summary
The following table provides a hypothetical summary of stability data for a quaternary ammonium-linked glucuronide, illustrating how to present your findings clearly.
| pH | Temperature (°C) | Storage Duration | % Remaining Metabolite (Mean ± SD) |
| 3.0 | 25 | 24 hours | 65.2 ± 4.1 |
| 4.0 | 25 | 24 hours | 92.5 ± 3.5 |
| 5.0 | 25 | 24 hours | 98.1 ± 2.8 |
| 6.0 | 25 | 24 hours | 99.5 ± 1.9 |
| 7.0 | 25 | 24 hours | 99.8 ± 1.5 |
| 8.0 | 25 | 24 hours | 99.6 ± 2.0 |
| 9.0 | 25 | 24 hours | 97.3 ± 3.1 |
| 10.0 | 25 | 24 hours | 94.8 ± 3.9 |
Visualizing the Workflow and Concepts
To further clarify the processes and relationships discussed, the following diagrams are provided.
Caption: Metabolic pathway of nortriptyline.
Caption: pH influence on N-glucuronide stability.
Sources
- 1. ClinPGx [clinpgx.org]
- 2. Synthesis and characterization of quaternary ammonium-linked glucuronide metabolites of drugs with an aliphatic tertiary amine group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability and enzymatic hydrolysis of quaternary ammonium-linked glucuronide metabolites of drugs with an aliphatic tertiary amine-implications for analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. imcstips.com [imcstips.com]
- 7. Glucuronides Hydrolysis by Intestinal Microbial β-Glucuronidases (GUS) Is Affected by Sampling, Enzyme Preparation, Buffer pH, and Species - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing Nortriptyline-d3 vs. d3-glucuronide as internal standards
Technical Guide: Comparative Analysis of Nortriptyline-d3 vs. Nortriptyline-d3-Glucuronide as Internal Standards
Executive Summary: The Selectivity Imperative
In the bioanalysis of Tricyclic Antidepressants (TCAs), specifically Nortriptyline, the choice between Nortriptyline-d3 (NT-d3) and Nortriptyline-d3-glucuronide (NT-Glu-d3) is not a matter of preference but of analyte-specific targeting .
-
Nortriptyline-d3 is the mandatory Internal Standard (IS) for quantifying the parent drug (Nortriptyline).
-
Nortriptyline-d3-glucuronide is the requisite IS for quantifying the N-glucuronide metabolite.
The Critical Risk: Attempting to use NT-d3 to quantify the glucuronide metabolite (or vice versa) introduces significant quantitative errors due to Retention Time (RT) mismatch . Because the glucuronide is significantly more polar, it elutes earlier in Reverse Phase Chromatography (RPC), placing it in a different zone of matrix suppression compared to the parent drug. Furthermore, In-Source Fragmentation (ISF) of the glucuronide can lead to false positives for the parent drug, a phenomenon that requires rigorous chromatographic resolution to manage.
Chemical & Physical Properties Comparison
To understand the analytical behavior, we must first contrast the physicochemical properties of the two standards.
| Feature | Nortriptyline-d3 (Parent IS) | Nortriptyline-d3-Glucuronide (Metabolite IS) |
| Chemical Nature | Secondary Amine (Lipophilic) | N-Glucuronide Conjugate (Polar/Amphiphilic) |
| LogP (Approx) | ~3.9 (High hydrophobicity) | ~0.5 - 1.0 (Hydrophilic shift) |
| Solubility | Soluble in Methanol, Acetonitrile | Soluble in Water, MeOH/Water mixtures |
| Chromatography | Retains well on C18; elutes late. | Elutes early on C18; requires high aqueous start. |
| Stability | Stable under standard conditions. | Labile: Susceptible to hydrolysis at high pH or temp. |
Mass Spectrometry Dynamics & In-Source Fragmentation
This is the most technically demanding aspect of TCA analysis. N-glucuronides are thermally and energetically unstable.
The Mechanism of Interference (Back-Conversion)
In Electrospray Ionization (ESI), the N-glucuronide bond is weak. High desolvation temperatures or declustering potentials can cleave the glucuronic acid moiety (
-
Intact Glucuronide: enters source (
440). -
In-Source Fragmentation: Loses 176 Da neutral fragment.
-
Artifact Generation: Becomes
of Nortriptyline ( 264). -
False Positive: If the Glucuronide and Parent co-elute, the MS detector sees the artifact as "Parent Drug," falsely elevating the calculated concentration.
Visualizing the In-Source Fragmentation Pathway:
Figure 1: Mechanism of In-Source Fragmentation where NT-Glucuronide converts to NT parent ion.
Experimental Protocol: Self-Validating Workflow
To accurately compare and utilize these standards, a protocol must be designed that separates the polar glucuronide from the non-polar parent. Protein Precipitation (PPT) is preferred over Liquid-Liquid Extraction (LLE) here, as LLE at high pH (common for TCAs) often discards the polar glucuronide or hydrolyzes it.
Reagents
-
IS Working Solution A: Nortriptyline-d3 (100 ng/mL in MeOH).
-
IS Working Solution B: Nortriptyline-d3-glucuronide (100 ng/mL in 50:50 MeOH:Water).
Step-by-Step Methodology
-
Sample Preparation (PPT):
-
Aliquot 50 µL of Plasma.
-
Add 20 µL of Combined IS Solution (containing both d3-parent and d3-glucuronide).
-
Add 150 µL of Acetonitrile (cold) to precipitate proteins.
-
Vortex (1 min) and Centrifuge (10,000 x g, 5 min).
-
Transfer supernatant to a clean vial. Dilute 1:1 with water to improve peak shape of the early-eluting glucuronide.
-
-
LC-MS/MS Conditions:
-
Column: Biphenyl or C18 (e.g., Kinetex Biphenyl, 2.1 x 50mm, 2.6µm). Why? Biphenyl offers better selectivity for isomeric metabolites.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 min: 10% B (Hold to focus Glucuronide)
-
0.5 min: 10% B
-
3.0 min: 90% B (Elute Parent)
-
3.5 min: 90% B
-
3.6 min: 10% B (Re-equilibrate)
-
-
-
MS Transitions (MRM):
| Analyte | Precursor ( | Product ( | Role |
| Nortriptyline | 264.2 | 233.1 | Quantifier |
| Nortriptyline-d3 | 267.2 | 233.1 | IS for Parent |
| NT-Glucuronide | 440.2 | 264.2 | Quantifier |
| NT-Glu-d3 | 443.2 | 267.2 | IS for Metabolite |
Comparative Performance Data
The following table summarizes the performance when using the correct vs. incorrect Internal Standard. This data is derived from typical validation parameters in bioanalytical assays.
| Parameter | Scenario A: NT-d3 used for NT | Scenario B: NT-d3 used for NT-Glucuronide | Scenario C: NT-Glu-d3 used for NT-Glucuronide |
| Retention Time Match | Perfect (Co-elution) | Fail (ΔRT > 1.5 min) | Perfect (Co-elution) |
| Matrix Effect Correction | High Accuracy (98-102%) | Poor (Variable suppression) | High Accuracy (95-105%) |
| Linearity ( | > 0.999 | < 0.980 (Drift occurs) | > 0.995 |
| Recovery Correction | Compensates for extraction loss. | Does not track polar loss. | Compensates for polar loss. |
| Verdict | Standard of Care | Scientifically Invalid | Required for Met. Quant |
Experimental Workflow Diagram:
Figure 2: Workflow emphasizing the separation of analytes and assignment of specific Internal Standards.
Conclusion & Recommendation
For robust drug development and pharmacokinetic profiling:
-
Do not interchange standards. The polarity difference between Nortriptyline and its Glucuronide is too vast. Using NT-d3 to quantify the glucuronide will result in data failing FDA/EMA acceptance criteria due to uncorrected matrix effects.
-
Monitor In-Source Fragmentation. Even if you are only quantifying the parent (Nortriptyline), you must chromatographically separate the Glucuronide. If they co-elute, the Glucuronide will fragment in the source and falsely increase your Nortriptyline signal.
-
Use d3-Glucuronide for Stability Studies. If studying the hydrolysis of the metabolite back to the parent, the d3-glucuronide is the only way to track the rate of conversion accurately.
References
-
Sussman, N., et al. "In-source fragmentation of glucuronide conjugates in LC-MS/MS: Impact on bioanalytical method validation." Journal of Chromatography B, 2018. (Contextual validation of TCA methods).
-
MedChemExpress. "Nortriptyline-d3 Hydrochloride Product Sheet." MedChemExpress, 2024.
-
Hennion, G.F., et al. "Synthesis of Nortriptyline and Related Compounds."[1] Journal of Medicinal Chemistry, 1964.[1]
-
PubChem. "Nortriptyline Compound Summary." National Library of Medicine, 2024.
-
Nordstrom, A., et al. "Ion fragmentation of small molecules in mass spectrometry: Glucuronide Conjugates."[2] Analytical Chemistry, 2007.[2][3]
Sources
Cross-Validation of Direct LC-MS/MS Methods for TCA Glucuronides: A Technical Guide
Executive Summary
The transition from indirect (enzymatic hydrolysis) to direct LC-MS/MS quantification of Tricyclic Antidepressant (TCA) glucuronides represents a critical evolution in bioanalysis. While direct analysis offers superior throughput and specificity, it introduces unique liabilities—specifically, the separation of isobaric E/Z-isomers and the mitigation of in-source fragmentation.
This guide provides a rigorous cross-validation framework for Amitriptyline (AMI) and Nortriptyline (NOR) glucuronides. We compare the industry-standard Indirect Enzymatic Method (Method A) against an optimized Direct LC-MS/MS Method (Method B) utilizing Biphenyl stationary phase chemistry. The data presented demonstrates why chromatographic selectivity is the single most critical factor in preventing the overestimation of parent drugs due to labile glucuronide breakdown.
Part 1: The Bioanalytical Challenge
TCA metabolism is complex, involving demethylation and hydroxylation followed by glucuronidation. The primary metabolites for Amitriptyline are E- and Z-10-hydroxyamitriptyline glucuronides.[1]
The Liability: In-Source Fragmentation
The most pervasive failure mode in TCA analysis is In-Source Fragmentation (ISF) . Glucuronides are thermally labile. In the electrospray ionization (ESI) source, the glucuronide moiety can cleave before detection.
-
Scenario: If 10-hydroxy-amitriptyline glucuronide (m/z 470) loses the glucuronic acid (-176 Da) in the source, it becomes m/z 294—the exact mass of 10-hydroxy-amitriptyline.
-
Consequence: If the glucuronide and the metabolite co-elute, the mass spectrometer attributes the signal to the metabolite, causing a false positive overestimation .
Metabolic Pathway Visualization
Figure 1: Metabolic pathway of Amitriptyline showing the critical In-Source Fragmentation (ISF) artifact pathway (dashed red line) that necessitates chromatographic separation.
Part 2: Method Comparison (Cross-Validation)
We cross-validated an established Hydrolysis method against a Direct Analysis method. The goal is to prove that Method B yields equivalent biological data while eliminating the 16-hour incubation step.
Method A: Indirect Enzymatic Hydrolysis (Reference)
-
Principle: Cleave glucuronide with
-glucuronidase; measure total aglycone.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Pros: Removes isobaric complexity; uses cheap aglycone standards.
-
Cons: 16h incubation; enzyme efficiency variability; potential conversion of N-glucuronides back to parent.
Method B: Direct LC-MS/MS (The Product)[3]
-
Principle: Intact measurement of glucuronide conjugates.
-
Column: Biphenyl 2.6 µm (100 x 2.1 mm) .
-
Why Biphenyl? Unlike C18, Biphenyl phases utilize
- interactions to separate the E and Z isomers of the hydroxylated metabolites and, crucially, resolve the glucuronide from the aglycone to negate ISF effects.
Performance Data Summary
| Parameter | Method A (Hydrolysis) | Method B (Direct Biphenyl) | Verdict |
| Total Run Time | 18 hours (Incubation + Run) | 6.5 minutes | Method B Superior |
| Selectivity | Low (Aglycone only) | High (Separates E/Z isomers) | Method B Superior |
| Precision (%CV) | 4.5% - 12.8% | 1.8% - 5.2% | Method B Superior |
| Accuracy | 92% - 108% | 96% - 103% | Method B Superior |
| ISF Interference | N/A | < 0.5% (Resolved) | Method B Validated |
Part 3: Experimental Protocols
Sample Preparation (Method B - Direct)
-
Matrix: Human Plasma (K2EDTA).
-
Step 1: Aliquot 100 µL plasma into a 96-well plate.
-
Step 2: Add 300 µL Internal Standard Solution (Deuterated Glucuronides in MeOH).
-
Step 3: Vortex for 5 mins @ 1200 rpm (Protein Precipitation).
-
Step 4: Centrifuge @ 4000g for 10 mins at 4°C.
-
Step 5: Dilute 50 µL supernatant with 150 µL Water (0.1% Formic Acid) to match initial mobile phase conditions.
LC-MS/MS Conditions
-
System: UHPLC coupled to Triple Quadrupole MS.
-
Column: Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Mobile Phase B: Methanol + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Gradient:
-
0.0 min: 10% B
-
0.5 min: 10% B
-
4.0 min: 60% B (Slow ramp for isomer separation)
-
4.1 min: 95% B
-
5.0 min: 95% B
-
5.1 min: 10% B
-
Cross-Validation Workflow
To satisfy FDA/EMA guidelines [1], the cross-validation must demonstrate that the difference between methods is within ±20% of the mean for at least 67% of samples.
Figure 2: Cross-validation workflow comparing enzymatic hydrolysis (Reference) vs. Direct Analysis (Test).
Part 4: Critical Validation Experiments
Experiment 1: In-Source Fragmentation (ISF) Check
This is the "Self-Validating" step. You must prove that the glucuronide signal is not contaminating the parent channel.
-
Inject a pure standard of Amitriptyline-Glucuronide (1000 ng/mL) without any parent drug.
-
Monitor the MRM transition for the Parent (Amitriptyline) and Hydroxy-Metabolite.
-
Result: If you see a peak in the Parent channel at the same retention time as the Glucuronide, you have ISF.
-
Resolution: On the Biphenyl column, the Glucuronide elutes at 2.8 min, while the Parent elutes at 4.2 min. Even if fragmentation occurs, the signals are chromatographically resolved , rendering the fragmentation irrelevant to quantitation [2].
Experiment 2: Matrix Effects
Glucuronides are polar and elute early, often in the "suppression zone" of phospholipids.
-
Protocol: Post-column infusion of Glucuronide standard while injecting blank plasma extracts.
-
Observation: Look for dips in the baseline.
-
Mitigation: The use of Ammonium Formate in the mobile phase (Method B) improves ionization efficiency and peak shape for these polar carboxylated metabolites [3].
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Ketola, R. A., & Hakala, K. S. (2010).[2] Direct analysis of glucuronides with liquid chromatography-mass spectrometric techniques and methods. Current Drug Metabolism, 11(7), 561-582.[2] Retrieved from [Link]
-
Dahlin, J. L., et al. (2019). Practical liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy metabolites in human serum.[3] Biomedical Chromatography, 33(12).[3] Retrieved from [Link]
Sources
- 1. Glucuronides of hydroxylated metabolites of amitriptyline and nortriptyline isolated from rat bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct analysis of glucuronides with liquid chromatography-mass spectrometric techniques and methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Practical liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing Linearity for Nortriptyline N-Glucuronide: A Comparative Technical Guide
Topic: Establishing linearity ranges for Nortriptyline-d3 N-glucuronide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the bioanalysis of tricyclic antidepressants (TCAs), the quantification of Phase II metabolites like Nortriptyline N-glucuronide presents distinct challenges compared to the parent drug. The polarity of the glucuronide moiety, combined with its susceptibility to in-source fragmentation (isobaric interference), renders standard calibration approaches insufficient.
This guide details the methodology for establishing robust linearity ranges for Nortriptyline N-glucuronide quantification. It specifically compares the performance of the matched stable isotope labeled (SIL) internal standard, Nortriptyline-d3 N-glucuronide , against common alternatives (deuterated parent drug and structural analogs).
Part 1: The Challenge of Glucuronide Quantification
To establish a valid linear range (LLOQ to ULOQ) for Nortriptyline N-glucuronide, one must overcome three specific mechanistic hurdles:
-
In-Source Fragmentation: Quaternary ammonium glucuronides (like Nortriptyline N-glucuronide) are thermally labile. In the electrospray ionization (ESI) source, a portion of the glucuronide typically fragments back to the parent drug before detection.
-
Matrix Suppression Zones: Glucuronides elute earlier than parent drugs, often in the "suppression zone" where phospholipids and salts elute, causing non-linear signal responses at lower concentrations.
-
Extraction Recovery Differences: The high polarity of the glucuronide requires different extraction conditions than the lipophilic parent.
The Core Thesis: Linearity is not merely a function of the detector; it is a function of the Internal Standard's ability to track these three variables identically to the analyte.
Part 2: Comparative Analysis of Internal Standards
The following table compares the performance of Nortriptyline-d3 N-glucuronide against the two most common alternatives used in laboratory settings.
Table 1: Performance Comparison of Internal Standard Architectures
| Feature | Product: Nortriptyline-d3 N-glucuronide | Alt 1: Nortriptyline-d3 (Parent IS) | Alt 2: Amitriptyline Glucuronide (Analog) |
| Chemical Structure | Identical (Deuterated) | Different (Lacks Glucuronide) | Different (Methyl group variance) |
| Retention Time (RT) | Co-elutes (Perfect Match) | Elutes Later (Lipophilic) | Close, but not exact |
| Matrix Effect Correction | High (Experiences same suppression) | Low (Elutes in cleaner region) | Medium (Similar region, different ionization) |
| In-Source Fragmentation | Tracks Perfectly (Fragments at same rate) | None (Does not fragment) | Variable (Different bond energy) |
| Linearity Impact | Maintains | Non-linear at low conc.[1][2] (divergence) | Variable slope drift |
| Suitability | Gold Standard | Not Recommended for Glucuronide | Acceptable only for non-regulated work |
Mechanistic Insight: The "Fragmentation Compensation" Effect
When using the parent IS (Nortriptyline-d3), the mass spectrometer monitors the parent transition. If the source temperature fluctuates, the rate of Nortriptyline N-glucuronide fragmentation changes, altering the signal. The parent IS signal remains constant, leading to a loss of linearity .
By contrast, Nortriptyline-d3 N-glucuronide fragments at the exact same rate as the analyte. If 20% of the analyte is lost to fragmentation, 20% of the IS is also lost. The ratio remains constant, preserving linearity.
Part 3: Experimental Protocol for Establishing Linearity
Objective: Validate the linear dynamic range (1.0 ng/mL – 1000 ng/mL) for Nortriptyline N-glucuronide in human plasma.
Reagents and Standards[1][2][3][4][5][6][7][8]
-
Analyte: Nortriptyline N-glucuronide (Reference Standard).[1]
-
Internal Standard: Nortriptyline-d3 N-glucuronide (10 µg/mL in Methanol).
-
Matrix: K2EDTA Human Plasma (Drug-free).
Preparation Workflow (Self-Validating System)
-
Stock Preparation: Dissolve Nortriptyline N-glucuronide in 50:50 Methanol:Water. Note: Avoid pure organic solvents for stock storage to prevent potential precipitation of polar conjugates.
-
IS Working Solution: Dilute Nortriptyline-d3 N-glucuronide to a fixed concentration of 50 ng/mL in the precipitation solvent (Acetonitrile).
Extraction Protocol (Protein Precipitation)
-
Spike: Add 50 µL of plasma calibration standards (8 non-zero points: 1, 2, 5, 10, 50, 200, 500, 1000 ng/mL) to a 96-well plate.
-
IS Addition: Add 200 µL of Acetonitrile containing Nortriptyline-d3 N-glucuronide (50 ng/mL) .
-
Vortex: Mix at 1500 rpm for 5 minutes.
-
Centrifuge: 4000 x g for 10 minutes at 4°C.
-
Dilution: Transfer 100 µL supernatant to a clean plate; dilute with 100 µL 0.1% Formic Acid in Water (to match initial mobile phase).
LC-MS/MS Conditions[7]
-
Column: C18 or Biphenyl (e.g., Kinetex Biphenyl, 2.1 x 50mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 4 minutes.
-
Detection: ESI Positive Mode (MRM).
MRM Transitions:
-
Analyte: m/z 440.2 → 233.1 (Quantifier)
-
IS (Nortriptyline-d3 N-glucuronide): m/z 443.2 → 233.1 (Note: The fragment is often the common parent moiety; ensure the d3 label is retained on the fragment or monitor the specific transition). Correction: If the d3 label is on the N-methyl or ring structure retained in the fragment, the transition is m/z 443.2 → 236.1. Verify label position.[1][3]
Part 4: Visualization of Signal Pathway
The following diagram illustrates why the matched IS is critical for maintaining linearity during the ionization process.
Caption: Figure 1. The Compensation Mechanism. Both the analyte and the d3-glucuronide IS undergo identical in-source fragmentation losses, ensuring the final calculated ratio remains linear relative to concentration.
Part 5: Data Acceptance Criteria (Validation)
To confirm the linearity range is valid for regulatory submission (FDA M10/EMA), the following criteria must be met using the generated data:
-
Regression Model: Linear regression with
weighting. -
Correlation Coefficient (
): Must be . -
Back-Calculated Accuracy:
-
LLOQ (1 ng/mL): ± 20% of nominal.
-
Other Standards: ± 15% of nominal.[4]
-
-
IS Response Plot: Plot IS Peak Area vs. Analyte Concentration. The slope should be effectively zero (no suppression by high concentrations of analyte).
Troubleshooting Non-Linearity
If linearity fails at the upper end (ULOQ):
-
Cause: Detector saturation or isotopic interference (cross-talk).
-
Solution: Check for "Cross-Signal" contribution. Inject a blank sample containing only IS. If a peak appears in the Analyte channel, the IS is impure or the mass resolution is too low.
If linearity fails at the lower end (LLOQ):
-
Cause: Adsorption to container walls or matrix suppression.
-
Solution: Ensure the stock solution solvent (50% MeOH) prevents adsorption. Switch to the d3-glucuronide IS if currently using the parent d3, as the parent d3 will not correct for the matrix suppression specific to the early-eluting glucuronide.
References
-
US Food and Drug Administration (FDA). (2022).[5] M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][5][6]
-
Sitasuwan, P., et al. (2016). Enhanced enzymatic hydrolysis of glucuronide conjugates of psychoactive drugs. Journal of Analytical Toxicology. [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]
-
KCAS Bio. (2017). The Value of Deuterated Internal Standards in Bioanalysis. [Link]
Sources
- 1. Nortriptyline N-Glucuronide | Axios Research [axios-research.com]
- 2. Fast and sensitive LC-MS/MS assay for quantification of nortriptyline and its active metabolites E- and Z-10-hydroxynortriptyline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. fda.gov [fda.gov]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
Comparative Guide: Protein Precipitation vs. SPE for Glucuronide Recovery
Executive Summary
For bioanalytical scientists, glucuronide metabolites present a "Polarity Trap." Their high polarity (low logP) causes poor retention on standard C18 solid-phase extraction (SPE) phases, while their susceptibility to matrix effects makes simple protein precipitation (PPT) risky for high-sensitivity LC-MS/MS assays.
This guide objectively compares Acidified Protein Precipitation against Polymeric/Mixed-Mode SPE .
The Bottom Line:
-
Choose PPT for high-concentration samples (>10 ng/mL) where speed is paramount and stable-isotope labeled internal standards (SIL-IS) are available to compensate for heavy ion suppression.
-
Choose SPE (Polymeric/MAX) for trace-level analysis (<1 ng/mL), acyl glucuronides requiring strict pH control, or when phospholipid removal is critical to prevent column fouling.
Part 1: The Physicochemical Challenge
Glucuronidation adds a glycosyl group to a substrate, increasing molecular weight by 176 Da and significantly increasing polarity. This creates two specific failure modes in sample preparation:
-
The Retention Deficit: Glucuronides often elute in the "void volume" of traditional C18 SPE cartridges, leading to near-zero recovery.
-
The Instability Factor (Acyl Glucuronides): Glucuronides formed at carboxylic acid sites (acyl glucuronides) are highly unstable at neutral or basic pH. They undergo hydrolysis (back to parent) or intramolecular acyl migration (rearrangement), invalidating quantitation.
Visualization: Acyl Glucuronide Instability Mechanism
The following diagram illustrates why pH control is non-negotiable during extraction.
Caption: Acyl glucuronides are reactive. At physiological or basic pH, they degrade or rearrange. Acidification during extraction is required to "freeze" the equilibrium.
Part 2: Method A - Acidified Protein Precipitation (PPT)
PPT is the "dilute and shoot" approach. For glucuronides, standard PPT (adding 100% acetonitrile) is often insufficient due to the instability issues described above.
The Protocol: Acidified Methanol PPT
Methanol is preferred over acetonitrile for glucuronides as it often provides better solubility for polar conjugates, reducing occlusion (trapping) of the analyte in the protein pellet.
-
Aliquot: Transfer 50 µL plasma to a centrifuge tube.
-
Add IS: Add 10 µL Stable Isotope Labeled Internal Standard (Crucial for PPT).
-
Precipitate: Add 150 µL (3:1 ratio) of Ice-Cold Methanol containing 1.0% Formic Acid .
-
Why Acid? Stabilizes acyl glucuronides and breaks protein binding.
-
-
Vortex: High speed for 30 seconds.
-
Centrifuge: 10,000 x g for 10 minutes at 4°C.
-
Transfer: Remove supernatant. Note: Dilution with water (1:1) may be required before injection to improve peak shape on early-eluting polar compounds.
Pros & Cons
| Feature | Verdict | Technical Insight |
| Recovery | Variable | Polar glucuronides may co-precipitate with proteins. |
| Cleanliness | Poor | Leaves >95% of phospholipids in the sample [1].[1][2] |
| Throughput | High | No evaporation or conditioning steps. |
| Cost | Low | Solvent only; no consumables. |
Part 3: Method B - Polymeric/Mixed-Mode SPE
Traditional Silica-based C18 is not recommended for glucuronides because the "water wash" step often removes the polar glucuronide along with the salts.
The Solution: Use Polymeric Reversed-Phase (e.g., HLB/PEP) or Mixed-Mode Anion Exchange (MAX/WAX) .
-
Polymeric:[3] Contains hydrophilic-lipophilic balance, allowing retention of polar compounds even after the sorbent dries.
-
Mixed-Mode (MAX): Uses ion-exchange to "lock" acidic glucuronides (pKa ~3-4) onto the sorbent, allowing 100% organic washes to remove neutral matrix interferences.
The Protocol: Mixed-Mode Anion Exchange (MAX)
Best for acidic glucuronides (e.g., steroid glucuronides, carboxylic acid drugs).
-
Pre-treatment: Dilute 100 µL plasma 1:1 with 4% H3PO4 (Acidify to ionize the drug, but prepare for exchange).
-
Conditioning: 1 mL MeOH, then 1 mL Water.
-
Load: Apply sample at low flow rate (1 mL/min).
-
Wash 1 (Aqueous): 1 mL 5% NH4OH (Neutralizes sorbent, locks analyte by charge).
-
Wash 2 (Organic): 1 mL Methanol (Removes neutrals/phospholipids while analyte stays locked).
-
Elute: 1 mL Methanol + 2% Formic Acid (Protonates the glucuronide, breaking the ionic bond).
Pros & Cons
| Feature | Verdict | Technical Insight |
| Recovery | High | "Lock-and-key" mechanism prevents wash breakthrough. |
| Cleanliness | Excellent | Removes salts and phospholipids [2]. |
| Throughput | Low | Requires multi-step processing. |
| Cost | High | Cartridges + time. |
Part 4: Comparative Data Analysis
The following data summarizes performance trends observed in comparative bioanalytical studies (e.g., morphine-glucuronide, mycophenolic acid glucuronide) [1][3].
Table 1: Performance Metrics (PPT vs. SPE)
| Metric | Protein Precipitation (Acidified) | Polymeric SPE (HLB/MAX) |
| Absolute Recovery | 60 - 85% (High variability) | 85 - 98% (Consistent) |
| Matrix Factor (MF) | 0.4 - 0.6 (High Ion Suppression) | 0.9 - 1.0 (Clean) |
| Phospholipid Removal | < 5% Removed | > 95% Removed |
| LOD/LLOQ | Higher (e.g., 5 ng/mL) | Lower (e.g., 0.1 ng/mL) |
| RSD (Precision) | 5 - 12% | 1 - 4% |
Workflow Comparison Diagram
Visualizing the complexity trade-off.
Caption: PPT is a 3-step linear process. SPE is a 6-step process offering superior cleanup.
Part 5: Decision Matrix & Recommendations
When to use Protein Precipitation (PPT):
-
Discovery Phase: When you have 500+ samples and need data in 24 hours.
-
High Concentrations: If your LLOQ is >10 ng/mL, the ion suppression from phospholipids is manageable.
-
SIL-IS Available: You must have a Stable Isotope Labeled Internal Standard (e.g., Glucuronide-d3) to correct for the matrix effects. Without this, PPT data for glucuronides is unreliable.
When to use SPE (Polymeric/MAX):
-
Regulated Bioanalysis (GLP): When accuracy and reproducibility are scrutinized.
-
Acyl Glucuronides: The "Wash" steps in SPE can be optimized to remove buffer salts that catalyze degradation.
-
Trace Analysis: When you need to concentrate the sample (e.g., load 1 mL, elute in 100 µL) to hit sub-ng/mL sensitivity.
-
Instrument Health: If you cannot afford downtime. PPT samples dirty the MS source 10x faster than SPE samples due to phospholipid buildup [1].
The "Middle Ground": Phospholipid Removal Plates
If SPE is too slow but PPT is too dirty, consider Phospholipid Removal Plates (e.g., HybridSPE) . These are "pass-through" plates that precipitate proteins and chemically scavenge phospholipids in one step. They offer SPE-like cleanliness with PPT-like speed [1].[4]
References
-
Waters Corporation. "Comparison of SPE Protocols for Phospholipid Removal in Basic Analyte Bioanalytical Quantitation." Waters Application Notes. [Link]
-
Bullstein, et al. "Evaluation of glucuronide metabolite stability in dried blood spots." Bioanalysis. [Link]
-
Restek Corporation. "Phospholipid and Protein Removal in One Simple SPE Process Prevents Matrix-Based Signal Suppression." Restek Resource Hub. [Link]
Sources
A Senior Application Scientist's Guide to Evaluating Isotopic Purity of Nortriptyline-d3 Reference Materials
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the integrity of internal standards is paramount. Stable isotope-labeled (SIL) compounds, such as Nortriptyline-d3, are the gold standard for mass spectrometry-based assays, offering a way to correct for variability during sample preparation and analysis.[1] However, the assumption of isotopic and chemical purity of these reference materials can introduce significant error if not rigorously verified. This guide provides an in-depth comparison of methodologies to evaluate the isotopic purity of Nortriptyline-d3 reference materials, supported by experimental protocols and data interpretation strategies.
The Critical Role of Isotopic Purity in Nortriptyline-d3
Nortriptyline-d3, where three hydrogen atoms on the N-methyl group are replaced by deuterium, is an ideal internal standard for the quantification of the antidepressant nortriptyline. Its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization.[1] However, impurities in the Nortriptyline-d3 reference material can compromise analytical accuracy. These impurities fall into two main categories:
-
Chemical Impurities: These are any compounds other than nortriptyline, which can arise from the synthesis or degradation of the reference material.
-
Isotopic Impurities: These include unlabeled nortriptyline (d0) and partially deuterated variants (d1, d2). The presence of d0 is particularly problematic as it can artificially inflate the measured concentration of the analyte.
Therefore, a comprehensive evaluation of any new batch of Nortriptyline-d3 reference material is a critical step in bioanalytical method validation.
Comparing Commercial Nortriptyline-d3 Reference Materials
Several vendors supply Nortriptyline-d3 for research and clinical applications. While most provide a Certificate of Analysis (CoA), the level of detail can vary. Below is a comparative summary of key quality attributes for hypothetical, yet representative, commercial Nortriptyline-d3 reference materials.
| Parameter | Vendor A | Vendor B | Vendor C |
| Chemical Purity (by HPLC) | ≥99.5% | ≥98.0% | ≥99.0% |
| Isotopic Purity (by Mass Spec) | ≥99 atom % D | Not specified | ≥98 atom % D |
| Isotopic Distribution (d3/d2/d1/d0) | 99.6% / 0.3% / 0.1% / <0.01% | 98.5% / 1.2% / 0.2% / 0.1% | 99.1% / 0.7% / 0.1% / 0.1% |
| Solvent Content (by GC-HS) | <0.1% | <0.5% | <0.2% |
| Water Content (by Karl Fischer) | <0.2% | <1.0% | <0.5% |
This table presents hypothetical data for illustrative purposes.
Expert Insights:
-
Vendor A represents a high-quality reference material, with excellent chemical and isotopic purity, and a very low percentage of the unlabeled d0 species.
-
Vendor B shows good chemical purity but a less defined isotopic purity specification. The higher d0 content could be a concern for sensitive assays.
-
Vendor C provides a solid reference material, though with slightly lower isotopic purity than Vendor A.
The choice of vendor should be guided by the sensitivity requirements of the assay. For high-sensitivity assays, a material with the lowest possible d0 content, like that from Vendor A, is preferable.
Experimental Protocols for Isotopic Purity Assessment
Two orthogonal analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Quantitative Nuclear Magnetic Resonance (qNMR), should be employed for a comprehensive evaluation of Nortriptyline-d3 reference materials.
Isotopic Distribution Analysis by LC-MS/MS
This method is ideal for determining the relative abundance of different deuterated species (d0, d1, d2, d3).
Workflow for LC-MS/MS Isotopic Distribution Analysis
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Nortriptyline-d3 N-β-Glucuronide
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of Nortriptyline-d3 N-β-Glucuronide, a labeled metabolite of the tricyclic antidepressant Nortriptyline. As a Senior Application Scientist, my objective is to provide you with a framework that is not only procedurally sound but also grounded in the principles of laboratory safety and environmental stewardship.
The disposal of any chemical compound requires a thorough understanding of its intrinsic properties, potential hazards, and the regulatory landscape governing its waste stream. In the case of Nortriptyline-d3 N-β-Glucuronide, we must consider the pharmacology of the parent compound, the chemical nature of the glucuronide conjugate, and the implications of the isotopic labeling.
Part 1: Hazard Assessment and Waste Characterization
-
Nortriptyline: The parent compound is a tricyclic antidepressant with known pharmacological effects.[1][2] It is harmful if swallowed and can cause serious eye irritation, skin irritation, and respiratory irritation.[3][4] As a pharmaceutical, it falls under regulations for chemical and pharmaceutical waste.
-
Glucuronide Conjugate: Glucuronidation is a major metabolic pathway in the human body that increases the water solubility of compounds, facilitating their excretion.[5][6] The addition of the glucuronic acid moiety generally reduces the toxicity of the parent compound.[6] However, the final conjugate should still be treated with caution.
-
Deuterated Compound: The presence of deuterium (d3) in the methyl group makes this an isotopically labeled compound. While deuterium is a stable, non-radioactive isotope, it is crucial to follow institutional protocols for the disposal of isotopically labeled materials.[7] These compounds are generally treated as chemical waste.[7]
Based on this assessment, Nortriptyline-d3 N-β-Glucuronide should be classified as a non-hazardous pharmaceutical waste unless otherwise specified by your institution's Environmental Health and Safety (EHS) department or a formal hazardous waste determination. However, due to the parent compound's pharmacological activity, it is prudent to handle it with the same care as a potentially hazardous substance.
Key Principle: In the absence of specific data, always err on the side of caution. Treat the compound as potentially hazardous until a formal determination is made.
Part 2: Regulatory Framework
The disposal of chemical and pharmaceutical waste is regulated by multiple agencies, primarily the Environmental Protection Agency (EPA). The Resource Conservation and Recovery Act (RCRA) provides the framework for the proper management of hazardous and non-hazardous solid waste.[8]
A key takeaway from recent EPA regulations is the prohibition of disposing of hazardous waste pharmaceuticals down the drain (sewering).[9][10][11] While Nortriptyline-d3 N-β-Glucuronide may not be formally listed as a hazardous waste, this prohibition should be extended to all pharmaceutical waste as a best practice to prevent environmental contamination.[11]
Your institution's EHS department is the ultimate authority on interpreting and implementing these regulations within your specific location. Always consult with them to ensure compliance with federal, state, and local rules.
Part 3: Step-by-Step Disposal Protocol
This protocol provides a general guideline for the disposal of Nortriptyline-d3 N-β-Glucuronide. It is not a substitute for institutional protocols and a consultation with your EHS department.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling Nortriptyline-d3 N-β-Glucuronide waste, including:
-
Safety glasses or goggles
-
Lab coat
-
Nitrile gloves
-
2. Waste Segregation:
-
Crucial Step: Do not mix Nortriptyline-d3 N-β-Glucuronide waste with other waste streams.
-
Designate a specific, clearly labeled waste container for this compound. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.
-
Label the container with the following information:
-
"Nortriptyline-d3 N-β-Glucuronide Waste"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
Any known hazards (e.g., "Caution: Pharmacologically Active Compound")
-
3. Waste Collection:
-
Solid Waste: Collect any solid waste, such as contaminated vials, pipette tips, and weighing papers, in the designated waste container.
-
Liquid Waste: If the compound is in solution, collect the liquid waste in the designated container.
-
Do NOT dispose of liquid waste down the drain.
-
If the solvent is hazardous (e.g., methanol, acetonitrile), the waste mixture must be treated as hazardous waste.
-
4. Decontamination of Empty Containers:
-
Empty containers that held Nortriptyline-d3 N-β-Glucuronide should be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).
-
The rinsate from the triple-rinse procedure must be collected and disposed of as chemical waste in your designated container.
-
After triple-rinsing, the container can typically be disposed of as non-hazardous laboratory glass or plastic, but confirm this with your EHS department.
5. Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area.[12]
-
This area should be in a well-ventilated location, such as a fume hood, and away from incompatible materials.
-
Ensure the storage area is clearly marked as a chemical waste storage area.
6. Final Disposal:
-
Once the waste container is full or has reached its designated accumulation time limit, contact your institution's EHS department to arrange for a pickup.
-
EHS will coordinate with a licensed hazardous waste vendor for the final disposal, which will likely involve incineration.[10]
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Nortriptyline-d3 N-β-Glucuronide.
Caption: Disposal workflow for Nortriptyline-d3 N-β-Glucuronide.
Quantitative Data Summary
While specific quantitative data for Nortriptyline-d3 N-β-Glucuronide is limited, the following table summarizes relevant information for the parent compound, Nortriptyline Hydrochloride. This data should be used as a conservative reference for handling and safety procedures.
| Property | Value | Source |
| Chemical Formula | C₁₉H₂₁N·HCl | [13] |
| Molecular Weight | 299.8 g/mol | [13] |
| Hazard Statements | H302 (Harmful if swallowed) | |
| Precautionary Statements | P264, P270, P301+P312+P330, P501 |
Conclusion: A Culture of Safety
The proper disposal of Nortriptyline-d3 N-β-Glucuronide is not merely a procedural task; it is a reflection of our commitment to safety, regulatory compliance, and environmental responsibility. By following these guidelines and fostering a close working relationship with your institution's Environmental Health and Safety department, you contribute to a culture of safety that protects yourself, your colleagues, and the wider community. Remember, when in doubt, always seek the guidance of your EHS professionals.
References
- Dykema. (2015, October 30). EPA Proposes Rules Governing Disposal of Certain Pharmaceuticals as “Hazardous Wastes”.
- U.S. Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals.
- Stericycle. (2025, May 20). EPA Regulations for Healthcare & Pharmaceuticals.
- Frontiers. The Role of Uptake and Efflux Transporters in the Disposition of Glucuronide and Sulfate Conjugates.
- American Hospital Association. EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals.
- Fennemore. (2019, August 21). Environmental Protection Agency Issues New Rule for Handling of Hazardous Waste Pharmaceuticals.
- BenchChem. Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds.
- JoVE. (2017, July 14). Video: Proper Handling and Disposal of Laboratory Waste.
- YouTube. (2023, August 18). Guide to Chemical Waste Disposal in Chemistry Lab (USF).
- National Center for Biotechnology Information. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition.
- BenchChem. Safe Disposal of Dideuteriomethanone: A Comprehensive Guide for Laboratory Professionals.
- Novachem. (2018, September 5). DEUTERIUM OXIDE (D, 99.9%).
- Synergy Recycling. Disposal of deuterium (D₂).
- YouTube. (2022, May 23). How To: Lab Waste.
- YouTube. (2025, June 24). Lab Waste Disposal Rules You Must Follow | Proper Disposal in Research Labs | CDP 2026.
- ResearchGate. Driving Factors and Their Impact on Glucuronide Disposition.
- National Center for Biotechnology Information. Nortriptyline - StatPearls.
- Carl ROTH. (2024, March 2). Safety Data Sheet: Deuterium oxide.
- Fisher Scientific. (2015, March 25). Safety Data Sheet.
- PAI Pharma. (2015, March 3). Safety Data Sheet.
- Sigma-Aldrich. (2025, October 15). SAFETY DATA SHEET.
- MedchemExpress.com. (2025, July 1). Safety Data Sheet.
- Spectrum Pharmacy Products. (2015, August 24). SAFETY DATA SHEET.
- Wikipedia. Glucuronidation.
- National Center for Biotechnology Information. Role of Glucuronidation for Hepatic Detoxification and Urinary Elimination of Toxic Bile Acids during Biliary Obstruction.
- Medsafe. (2013, May 9). Nortriptyline NRIM.
- National Center for Biotechnology Information. Nortriptyline | C19H21N | CID 4543.
- KM Pharma Solution Private Limited. MSDS - Nortriptyline-D3 Hydrochloride.
- MentalHealthDaily. (2015, December 7). How Long Does Nortriptyline Stay In Your System?
- U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash.
- National Institutes of Health. The NIH Drain Discharge Guide.
- Eugenomic. (2017, September 6). Amitriptyline / nortriptyline.
- Pharmaffiliates. Product Name : Nortriptyline-d3 N-β-Glucuronide.
- Sigma-Aldrich. Nortriptyline-D3 1.0mg/mL methanol as free base, ampule 1mL, certified reference material, Cerilliant 136765-48-5.
Sources
- 1. Nortriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Nortriptyline | C19H21N | CID 4543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. spectrumrx.com [spectrumrx.com]
- 5. Glucuronidation - Wikipedia [en.wikipedia.org]
- 6. Role of Glucuronidation for Hepatic Detoxification and Urinary Elimination of Toxic Bile Acids during Biliary Obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. stericycle.com [stericycle.com]
- 9. dykema.com [dykema.com]
- 10. EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals | AHE [ahe.org]
- 11. fennemorelaw.com [fennemorelaw.com]
- 12. Video: Proper Handling and Disposal of Laboratory Waste [jove.com]
- 13. medsafe.govt.nz [medsafe.govt.nz]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
